molecular formula C22H28O6 B15564478 Macquarimicin B

Macquarimicin B

Katalognummer: B15564478
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: MLTKAVZDJLQPHH-OKLWPZDHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Macquarimicin B is a pyranone.
This compound has been reported in Micromonospora chalcea with data available.
isolated from Micromonospora;  structure in first source

Eigenschaften

Molekularformel

C22H28O6

Molekulargewicht

388.5 g/mol

IUPAC-Name

(2S,3S,4R,6R,8S,11S,13R,15R)-13,18-dihydroxy-6-methyl-2-(2-oxopropyl)-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1(18),9-diene-7,17-dione

InChI

InChI=1S/C22H28O6/c1-10-5-16-15(21(10)26)4-3-12-7-13(24)8-14-9-18(25)20(22(27)28-14)17(19(12)16)6-11(2)23/h3-4,10,12-17,19,24-25H,5-9H2,1-2H3/t10-,12-,13-,14-,15+,16+,17+,19+/m1/s1

InChI-Schlüssel

MLTKAVZDJLQPHH-OKLWPZDHSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Discovery and Isolation of Macquarimicin B from Micromonospora

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macquarimicins are a novel series of carbocyclic microbial metabolites discovered from the fermentation broths of the actinomycete genus Micromonospora.[1][2] This guide focuses specifically on Macquarimicin B, a compound notable for its inhibitory activity against the P-388 leukemia cell line.[2][3] The producing organism was identified as strains of Micromonospora chalcea, found in soil isolates.[2][3][4] This document provides a comprehensive overview of the discovery, fermentation, and the detailed experimental protocols for the isolation and purification of this compound.

Discovery and Producing Organism

A novel series of metabolites, named macquarimicins, were discovered during the screening of fermentation broths from two distinct soil isolates.[2][3] Through taxonomic studies, both cultures were identified as strains of Micromonospora chalcea.[2][3][4] The production of these metabolites was tracked and quantified using a High-Performance Liquid Chromatography (HPLC) assay.[2][3] While Macquarimicin A was the major component, with yields of 27 mg/liter after a seven-day fermentation, this compound was identified as another key metabolite with distinct biological activity.[2][3]

Experimental Protocols

The following sections detail the methodologies for the production and isolation of this compound from Micromonospora chalcea.

The production of macquarimicins was achieved through submerged fermentation. While specific media composition for the production of this compound is not detailed in the available literature, a general protocol for Micromonospora fermentation for secondary metabolite production can be outlined.

Protocol:

  • Inoculum Preparation: A vegetative inoculum is prepared by growing a culture of Micromonospora chalcea in a suitable seed medium.

  • Production Culture: The production fermentation is carried out in a larger volume fermenter. A typical fermentation for related Micromonospora species involves a glucose soybean medium, maintained at a pH of 7.0 and a temperature of 28°C.[5]

  • Fermentation Parameters: The fermentation is run for an extended period, typically seven days, with aeration and agitation to ensure optimal growth and metabolite production.[2][3]

  • Monitoring: Production of the macquarimicin series is monitored throughout the fermentation process using an HPLC assay to determine the optimal harvest time.[2][3]

Following fermentation, the whole broth is harvested for the extraction and purification of this compound. The process involves multiple stages of solvent extraction and chromatography.

Protocol:

  • Broth Extraction: The fermentation broth is first extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297), to separate the organic metabolites from the aqueous phase and cell mass.

  • Solvent Concentration: The organic extract is concentrated under reduced pressure to yield a crude residue containing the mixture of macquarimicins and other metabolites.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Initial Fractionation: Separation on a silica (B1680970) gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

    • Further Purification: Fractions containing this compound are pooled and further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).[1]

  • Final Purification: The final purification step to yield pure this compound may involve crystallization.

The chemical structure of this compound was determined using a combination of spectroscopic methods.[1]

  • NMR Spectroscopy: 1D and 2D homonuclear and heteronuclear Nuclear Magnetic Resonance (NMR) experiments were used to establish the basic planar structure of the macquarimicin series.[1]

  • X-ray Crystallography: An X-ray crystal structure of this compound was obtained, which was crucial for determining the stereochemistry for the entire series of compounds, an aspect that could not be resolved by spectroscopic data alone.[1]

Data Presentation

The following tables summarize the key quantitative and qualitative data related to this compound.

Table 1: Fermentation and Production Summary

Parameter Description Reference
Producing Organism Micromonospora chalcea [2][3]
Fermentation Time 7 days [2][3]
Monitoring Method HPLC Assay [2][3]

| Reported Yield | Yield for Macquarimicin A was 27 mg/liter. The yield for this compound was not specified but is presumed to be lower. |[2][3] |

Table 2: Physicochemical and Biological Properties of this compound

Property Description Reference
Compound Class Carbocyclic compound, Macrolide [1][2]
Biological Activity Inhibitory activity against the P-388 leukemia cell line. [2][3]

| Structural Elucidation | 1D & 2D NMR, X-ray Crystallography |[1] |

Mandatory Visualization

The following diagrams illustrate the key workflows for the isolation and analysis of this compound.

Isolation_Workflow A Fermentation of Micromonospora chalcea (7 days) B Harvest Whole Broth A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Concentration of Organic Phase C->D E Crude Extract D->E F Silica Gel Chromatography (Fractionation) E->F G Pooling of this compound Fractions F->G H Preparative RP-HPLC G->H I Pure this compound H->I

Caption: Workflow for the extraction and purification of this compound.

Structure_Elucidation_Workflow Pure_Compound Pure this compound NMR 1D and 2D NMR Spectroscopy Pure_Compound->NMR XRay X-ray Crystallography Pure_Compound->XRay Planar_Structure Assignment of Basic Structure NMR->Planar_Structure Stereochemistry Determination of Stereochemistry XRay->Stereochemistry Final_Structure Complete Structure of this compound Planar_Structure->Final_Structure Stereochemistry->Final_Structure

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

This compound is a significant discovery from Micromonospora chalcea, demonstrating potential as an anti-leukemic agent.[2] Its isolation relies on standard natural product chemistry workflows, including fermentation, solvent extraction, and multi-step chromatographic purification.[1] The definitive determination of its complex stereochemistry was accomplished through X-ray crystallography, highlighting the importance of this technique in natural product structure elucidation.[1] Further research into the optimization of fermentation and purification processes could enhance the production yields of this compound, facilitating more extensive biological evaluation and potential therapeutic development.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Macquarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Macquarimicin B, a complex polyketide natural product isolated from Micromonospora species. While the complete pathway has not been experimentally elucidated in its entirety, significant insights have been gained through structural analysis, total synthesis efforts inspired by biosynthetic hypotheses, and comparison to the closely related cochleamycin family of compounds. This document synthesizes the available information to present a putative pathway, detailing the likely precursors, the key enzymatic steps, and the general experimental methodologies employed in the study of such complex natural product biosyntheses.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be orchestrated by a Type I modular polyketide synthase (PKS) system. This enzymatic assembly line is responsible for the iterative condensation of simple carboxylic acid-derived units to form a linear polyketide chain, which then undergoes a series of tailoring reactions, including a key intramolecular Diels-Alder cycloaddition, to yield the final complex architecture.

Precursors

The carbon skeleton of the macquarimicins is proposed to be derived from acetate (B1210297) and propionate (B1217596) units, consistent with the biosynthesis of many polyketides. Based on the structure of the related cochleamycins, the polyketide backbone of this compound is likely assembled from one propionate starter unit and eight acetate extender units. These precursors are activated to their coenzyme A (CoA) thioesters and subsequently converted to malonyl-CoA and methylmalonyl-CoA for incorporation by the PKS modules.

Polyketide Chain Assembly

A modular Type I PKS is predicted to be responsible for the assembly of the linear polyketide precursor. Each module of the PKS is a multi-domain polypeptide that catalyzes one cycle of chain elongation. A typical module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. The AT domain selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. The KS domain then catalyzes the Claisen condensation between the growing polyketide chain (tethered to the ACP of the previous module) and the extender unit on the current module's ACP. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), within each module determine the reduction state of the β-keto group formed during each condensation cycle.

Key Post-PKS Tailoring Reactions

Following the assembly of the linear polyketide chain, a series of enzymatic transformations are required to generate the intricate polycyclic structure of this compound.

  • Intramolecular Diels-Alder Reaction: The hallmark of the proposed macquarimicin and cochleamycin biosynthesis is a [4+2] cycloaddition reaction. It is hypothesized that a specific enzyme, a putative Diels-Alderase, catalyzes this reaction, leading to the formation of the characteristic fused ring system.[1][2] While the existence of true Diels-Alderase enzymes is a subject of ongoing research, the stereospecificity of the natural product suggests enzymatic control.

  • Oxidations and Reductions: Additional tailoring enzymes, such as cytochrome P450 monooxygenases and reductases, are likely involved in installing the various hydroxyl groups and shaping the final oxidation pattern of the molecule.

Below is a DOT script for a Graphviz diagram illustrating the proposed biosynthetic pathway.

Macquarimicin_B_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Assembly cluster_intermediates Intermediates & Final Product Propionyl_CoA Propionyl-CoA (Starter) PKS Modular Type I PKS Propionyl_CoA->PKS Loading Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->PKS Elongation (8x) Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Release & Folding Cyclized_Intermediate Cyclized Intermediate Linear_Polyketide->Cyclized_Intermediate Intramolecular Diels-Alder Macquarimicin_B This compound Cyclized_Intermediate->Macquarimicin_B Tailoring Reactions (e.g., Oxidation)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

As the biosynthetic pathway of this compound has not been fully elucidated, there is a lack of specific quantitative data in the literature regarding enzyme kinetics or precursor incorporation rates. The following table provides a template with hypothetical data for precursor incorporation, based on typical values observed in other polyketide biosyntheses, to illustrate how such data would be presented.

PrecursorNumber of Units IncorporatedAssumed Incorporation Efficiency (%)
Propionyl-CoA195
Malonyl-CoA890

Experimental Protocols for Elucidating Polyketide Biosynthetic Pathways

The elucidation of a novel polyketide biosynthetic pathway, such as that of this compound, typically involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be central to this endeavor.

Identification and Inactivation of the Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound production and to confirm its involvement through gene knockout experiments.

Protocol:

  • Genome Sequencing: The genome of the this compound-producing Micromonospora strain is sequenced using a combination of short- and long-read sequencing technologies (e.g., Illumina and Oxford Nanopore) to obtain a high-quality, closed genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed with bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters (BGCs). A Type I PKS gene cluster with a domain organization consistent with the predicted structure of the this compound polyketide backbone is selected as a candidate.

  • Gene Inactivation: A key gene within the candidate BGC, typically a PKS gene, is targeted for inactivation. This can be achieved using various genetic tools, such as CRISPR-Cas9-based gene editing or homologous recombination to insert an antibiotic resistance cassette.

  • Metabolite Analysis: The wild-type and mutant strains are cultivated under identical conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. The absence of this compound production in the mutant strain confirms the role of the targeted gene cluster in its biosynthesis.

Precursor Incorporation Studies using Isotope Labeling

Objective: To determine the starter and extender units of the this compound polyketide backbone.

Protocol:

  • Labeled Precursor Feeding: The Micromonospora culture is supplemented with stable isotope-labeled precursors, such as [1-¹³C]-acetate, [1,2-¹³C₂]-acetate, and [1-¹³C]-propionate, at various time points during fermentation.

  • Isolation and Purification: After a suitable incubation period, this compound is isolated and purified from the culture broth using chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by preparative HPLC).

  • NMR and Mass Spectrometry Analysis: The purified this compound is analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

  • Data Analysis: The ¹³C NMR spectrum is analyzed for enrichments in specific carbon signals, which indicates their origin from the labeled precursor. The HRMS data is used to determine the mass shift and fragmentation pattern, which provides further evidence for the incorporation of the labeled units. By analyzing the pattern of ¹³C-¹³C couplings from the doubly labeled acetate feeding, the connectivity of the acetate-derived units can be established.

In Vitro Characterization of Biosynthetic Enzymes

Objective: To determine the function of individual enzymes within the biosynthetic pathway.

Protocol:

  • Gene Cloning and Expression: The gene encoding a putative tailoring enzyme (e.g., a cytochrome P450 or a cyclase) is amplified by PCR from the genomic DNA of the producing strain and cloned into an expression vector. The protein is then heterologously expressed in a suitable host, such as E. coli or Streptomyces lividans.

  • Protein Purification: The recombinant protein is purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography.

  • Enzyme Assay: The purified enzyme is incubated with a potential substrate (e.g., a late-stage intermediate in the pathway, which may need to be chemically synthesized or isolated from a mutant strain). The reaction mixture is incubated under optimal conditions (temperature, pH, cofactors).

  • Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC-MS and NMR to identify the structure of the product and confirm the catalytic activity of the enzyme.

Below is a DOT script for a Graphviz diagram illustrating a general workflow for elucidating a polyketide biosynthetic pathway.

Experimental_Workflow cluster_genomics Genomics & Bioinformatics cluster_genetics Molecular Genetics cluster_biochemistry Biochemistry & Analytical Chemistry cluster_elucidation Pathway Elucidation Genome_Sequencing Genome Sequencing of Producing Organism BGC_Identification BGC Identification (e.g., antiSMASH) Genome_Sequencing->BGC_Identification Gene_Knockout Gene Knockout (e.g., CRISPR-Cas9) BGC_Identification->Gene_Knockout Isotope_Labeling Isotope Labeling Studies BGC_Identification->Isotope_Labeling Enzyme_Expression Heterologous Expression & Purification of Enzymes BGC_Identification->Enzyme_Expression Metabolite_Analysis Metabolite Analysis (HPLC-MS) Gene_Knockout->Metabolite_Analysis Compare with Wild-Type Pathway_Elucidation Biosynthetic Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation NMR_MS NMR & Mass Spectrometry Isotope_Labeling->NMR_MS Analyze Labeled Product NMR_MS->Pathway_Elucidation In_Vitro_Assay In Vitro Enzyme Assays Enzyme_Expression->In_Vitro_Assay Test with Substrates In_Vitro_Assay->Pathway_Elucidation

Caption: General experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound presents a fascinating example of the chemical ingenuity of microbial secondary metabolism. While the pathway is yet to be fully characterized, the current hypothesis, centered around a modular polyketide synthase and a key intramolecular Diels-Alder reaction, provides a solid framework for future research. The experimental approaches outlined in this guide represent the standard tools in the field of natural product biosynthesis and will be instrumental in definitively unraveling the enzymatic machinery responsible for the construction of this complex and biologically active molecule. Further research in this area will not only provide fundamental insights into enzyme catalysis but also pave the way for the engineered biosynthesis of novel macquarimicin analogs with potentially improved therapeutic properties.

References

Macquarimicin B: A Technical Guide to its Natural Source and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin B is a member of the spirotetronate class of polyketide antibiotics. These structurally complex natural products are of significant interest to the scientific community due to their potent biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed fermentation conditions for its production, and insights into its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery, development, and optimization of this promising bioactive compound.

Natural Source of this compound

This compound is a secondary metabolite produced by the Gram-positive bacterium, Micromonospora chalcea.[1] Strains of this actinomycete have been isolated from soil samples and are the primary natural source of the macquarimicin series of antibiotics. The producing organism is a filamentous bacterium belonging to the family Micromonosporaceae.

Fermentation and Cultivation

The production of this compound is achieved through submerged fermentation of Micromonospora chalcea. While specific details for the optimization of this compound production are not extensively published, a general framework for the fermentation process can be established based on the available literature for macquarimicin A and related antibiotic production in Micromonospora species.

Culture Maintenance and Inoculum Development

For optimal growth and secondary metabolite production, Micromonospora chalcea can be maintained on various standard media. The workflow for inoculum development is crucial for ensuring a healthy and productive fermentation batch.

cluster_0 Inoculum Development Workflow Stock Culture Stock Culture Agar Plate Agar Plate Stock Culture->Agar Plate Streaking for single colonies Seed Flask Seed Flask Agar Plate->Seed Flask Inoculation Production Fermenter Production Fermenter Seed Flask->Production Fermenter Inoculation cluster_1 Extraction and Purification Workflow Fermentation Broth Fermentation Broth Solvent Extraction Solvent Extraction Fermentation Broth->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography e.g., Silica Gel, HPLC Pure this compound Pure this compound Chromatography->Pure this compound cluster_2 Putative Biosynthetic Pathway of this compound Starter Unit Starter Unit PKS Elongation PKS Elongation Starter Unit->PKS Elongation Loading Polyketide Chain Polyketide Chain PKS Elongation->Polyketide Chain Chain Extension & Modification Cyclization Cyclization Polyketide Chain->Cyclization Intramolecular Diels-Alder Spirotetronate Core Spirotetronate Core Cyclization->Spirotetronate Core Tailoring Reactions Tailoring Reactions Spirotetronate Core->Tailoring Reactions e.g., Glycosylation, Oxidation This compound This compound Tailoring Reactions->this compound

References

Macquarimicin B: An In-Depth Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific data on Macquarimicin B. Despite extensive searches for its chemical properties, stability profiles, and associated experimental protocols, no detailed information for this specific compound could be retrieved. The majority of available research focuses on the related compound, Macquarimicin A.

This guide, therefore, addresses the topic of this compound by first acknowledging the current limitations in publicly accessible data. While the core requirements of providing in-depth quantitative data, detailed experimental protocols, and specific signaling pathways for this compound cannot be fulfilled at this time, we will present the available information on the broader class of macquarimicins where relevant, clearly noting that these are not specific to this compound.

Chemical Properties of Macquarimicins

Information regarding the specific chemical properties of this compound, such as molecular weight, formula, melting point, and solubility, is not available in the reviewed literature. For comparative purposes, the properties of the more studied Macquarimicin A are presented below. It is crucial to understand that these values are not interchangeable and only serve as a reference point for the general class of compounds.

Table 1: Physicochemical Properties of Macquarimicin A

PropertyValueSource
Molecular FormulaC₂₀H₂₂O₅Not Available
Molecular Weight342.39 g/mol Not Available
AppearanceNot AvailableNot Available
Melting PointNot AvailableNot Available
SolubilityNot AvailableNot Available
LogPNot AvailableNot Available

Stability of Macquarimicins

There is no specific information available regarding the stability of this compound under various conditions such as pH, temperature, and light exposure. General stability testing protocols for antibiotics offer a framework for how such studies would be conducted. These typically involve subjecting the compound to stress conditions to identify degradation products and establish a stability profile.

General Experimental Protocol for Antibiotic Stability Testing

A typical stability study for a novel antibiotic would involve the following steps. It is important to note that this is a generalized protocol and would need to be adapted for the specific characteristics of this compound.

Objective: To assess the stability of the compound under various stress conditions.

Materials:

  • Pure compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., 2, 7, 9)

  • Temperature-controlled chambers

  • Photostability chamber

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: The compound is dissolved in acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH) and heated. Samples are taken at various time points.

    • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60°C, 80°C).

    • Photostability: The compound is exposed to light according to ICH Q1B guidelines.

  • Sample Analysis: All samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis: The rate of degradation is calculated, and degradation pathways are proposed based on the identified degradation products.

Biological Activity and Signaling Pathways

No information on the specific biological activity or signaling pathways associated with this compound has been found in the public domain.

Logical Workflow for Stability Assessment

The following diagram illustrates a generalized workflow for assessing the stability of a chemical compound, which would be applicable to this compound should the data become available.

G Generalized Workflow for Compound Stability Assessment A Pure Compound (this compound) B Forced Degradation Studies A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Thermal Stress B->E F Photostability B->F G Sample Analysis (HPLC) C->G D->G E->G F->G H Data Analysis G->H I Stability Profile & Degradation Pathways H->I

Caption: A flowchart illustrating the general steps involved in assessing the stability of a chemical compound.

Conclusion

Unraveling the Enigmatic Mechanism of Action of Anthracimycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular workings of the potent antibiotic Anthracimycin reveals a novel mechanism of action that sets it apart from many conventional antibiotics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of Anthracimycin's mode of action, supported by available quantitative data, experimental methodologies, and visual representations of its proposed pathways.

Core Executive Summary

Anthracimycin, a novel polyketide antibiotic isolated from marine actinobacteria, demonstrates significant bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis.[1][2] Current research indicates that its primary mechanism of action involves the inhibition of DNA and RNA synthesis .[1][2] Notably, this inhibition is achieved without DNA intercalation, a common mechanism for other classes of antibiotics that target nucleic acid synthesis.[1] This unique characteristic positions Anthracimycin as a promising candidate for the development of new therapeutics to combat antibiotic-resistant infections.

Quantitative Data Summary

The antibacterial efficacy and cytotoxic profile of Anthracimycin have been quantified in several studies. The following tables summarize the key quantitative data available to date.

Table 1: Minimum Inhibitory Concentrations (MIC) of Anthracimycin
Bacterial StrainMIC (µg/mL)Reference
Bacillus anthracis (UM23C1-1)0.031
Staphylococcus aureus (MRSA, USA300)≤ 0.25
Staphylococcus aureus (MSSA)≤ 0.25
Vancomycin-Resistant Enterococcus faecalisActive (MIC not specified)
Moraxella catarrhalis4
Klebsiella pneumoniae> 64
Acinetobacter baumannii> 64
Table 2: Cytotoxicity of Anthracimycin
Cell LineIC50Reference
Human Carcinoma Cells70 µg/mL
Jurkat Cells50.5 µM

Key Experimental Protocols

The elucidation of Anthracimycin's mechanism of action has relied on a series of key experimental techniques. Below are detailed methodologies for the principal assays cited in the literature.

Macromolecular Synthesis Inhibition Assay

This assay is crucial for determining the specific cellular processes targeted by an antibiotic.

Objective: To identify which macromolecular synthesis pathways (DNA, RNA, protein, or cell wall) are inhibited by Anthracimycin in bacteria.

Methodology:

  • Bacterial Culture: Staphylococcus aureus is grown to the mid-logarithmic phase.

  • Radiolabeling: The bacterial culture is aliquoted and incubated with radiolabeled precursors for specific pathways:

    • DNA Synthesis: [³H]thymidine

    • RNA Synthesis: [³H]uridine

    • Protein Synthesis: [³H]leucine

    • Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

  • Treatment: The cultures are treated with varying concentrations of Anthracimycin. A control group with no antibiotic is also included.

  • Incubation: The treated cultures are incubated for a defined period to allow for the incorporation of the radiolabels.

  • Precipitation and Scintillation Counting: The macromolecular components are precipitated, and the incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The level of incorporated radioactivity in the treated samples is compared to the control to determine the percentage of inhibition for each pathway.

Results for Anthracimycin: This assay revealed that Anthracimycin significantly inhibits the incorporation of [³H]thymidine and [³H]uridine, indicating a primary effect on DNA and RNA synthesis.

DNA Intercalation Assay

This assay is performed to rule out DNA intercalation as the mechanism of nucleic acid synthesis inhibition.

Objective: To determine if Anthracimycin binds to DNA by inserting itself between the base pairs.

Methodology:

  • Plasmid DNA Relaxation Assay: Supercoiled plasmid DNA is incubated with topoisomerase I, which relaxes the DNA.

  • Treatment: The reaction is performed in the presence and absence of Anthracimycin. Known DNA intercalators (e.g., ethidium (B1194527) bromide) are used as positive controls.

  • Agarose (B213101) Gel Electrophoresis: The DNA samples are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining.

Expected Results:

  • No Intercalation: The relaxed plasmid DNA will migrate as a series of topoisomers, appearing as a ladder of bands.

  • Intercalation: Intercalating agents alter the mobility of the DNA, resulting in a different banding pattern, often a shift in the position of the supercoiled and relaxed forms.

Results for Anthracimycin: Gel-based studies have shown that Anthracimycin does not alter the migration of plasmid DNA in this assay, indicating that it does not inhibit nucleic acid synthesis through DNA intercalation.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental workflow, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Sample Preparation cluster_treatment Treatment cluster_analysis Analysis bacterial_culture Bacterial Culture (S. aureus) radiolabeling Radiolabeling ([³H]thymidine, [³H]uridine, etc.) bacterial_culture->radiolabeling treatment Anthracimycin Treatment radiolabeling->treatment precipitation Macromolecule Precipitation treatment->precipitation scintillation Scintillation Counting precipitation->scintillation data_analysis Data Analysis (% Inhibition) scintillation->data_analysis mechanism_of_action cluster_cellular_effects Cellular Effects cluster_bacterial_outcome Bacterial Outcome cluster_ruled_out Ruled-out Mechanism Anthracimycin Anthracimycin DNA_synthesis DNA Synthesis Anthracimycin->DNA_synthesis Inhibits RNA_synthesis RNA Synthesis Anthracimycin->RNA_synthesis Inhibits DNA_intercalation DNA Intercalation Anthracimycin->DNA_intercalation Does not act via Bactericidal_effect Bactericidal Effect DNA_synthesis->Bactericidal_effect RNA_synthesis->Bactericidal_effect

References

Macquarimicin B: A Technical Overview of Biological Activity and Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on Macquarimicin B is limited, primarily stemming from its initial discovery and characterization in the mid-1990s. This document summarizes the existing data and provides generalized experimental context. In-depth data, such as specific IC50 values, detailed experimental protocols, and mechanism of action pathways for this compound, are not available in the reviewed literature.

Introduction

This compound is a microbial metabolite belonging to a novel series of carbocyclic compounds known as macquarimicins.[1] These compounds were first isolated from the fermentation broths of two related strains of the soil bacterium Micromonospora chalcea.[2] The macquarimicin series also includes Macquarimicin A and C. While Macquarimicin A exhibits weak antibacterial properties, this compound has been identified as having inhibitory activity against a leukemia cell line.[1][2]

Quantitative Data on Biological Activity

The available literature provides a qualitative description of the biological activities of the macquarimicins. Specific quantitative data, such as IC50 values for this compound's anti-leukemic activity or comprehensive Minimum Inhibitory Concentration (MIC) data for Macquarimicin A, are not detailed in the accessible publications. The following table summarizes the reported biological activities.

CompoundBiological ActivitySpectrum of ActivityQuantitative Data
Macquarimicin A AntibacterialWeak activity against Bacteroides and other anaerobes.MICs of 50 to 100 µg/mL.[1][2]
This compound AntineoplasticInhibitory activity against the P-388 leukemia cell line.[1][2]Not specified in available literature.
Macquarimicin C AntineoplasticInhibitory activity against the P-388 leukemia cell line.Not specified in available literature.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not provided in the available literature. However, based on standard methodologies of the time for antimicrobial and anticancer screening, the following general protocols would likely have been employed.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC) (for Macquarimicin A)

The MIC for Macquarimicin A against anaerobic bacteria was likely determined using a broth dilution or agar (B569324) dilution method. A generalized broth microdilution protocol is described below:

  • Preparation of Inoculum: A standardized suspension of the target anaerobic bacterium is prepared from a fresh culture. The turbidity is adjusted to a McFarland standard to ensure a consistent cell density.

  • Serial Dilution of Compound: Macquarimicin A is serially diluted in a suitable anaerobic broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under anaerobic conditions at an appropriate temperature and for a sufficient duration to allow for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of Macquarimicin A that completely inhibits visible growth of the bacterium.

General Protocol for In Vitro Cytotoxicity Assay (for this compound)

The inhibitory activity of this compound against the P-388 leukemia cell line would have been assessed using a cytotoxicity assay. A general protocol for such an assay is as follows:

  • Cell Culture: P-388 leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with CO2.

  • Cell Seeding: A known number of cells are seeded into the wells of a microtiter plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a set period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

There is no information available in the reviewed literature regarding the mechanism of action of this compound or any associated signaling pathways involved in its anti-leukemic activity.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery and initial biological screening of a novel microbial metabolite like this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_purification Purification and Identification cluster_screening Biological Screening soil_sample Soil Sample Collection isolation Isolation of Micromonospora chalcea soil_sample->isolation fermentation Fermentation and Metabolite Production isolation->fermentation extraction Extraction of Crude Metabolite Mixture fermentation->extraction hplc HPLC for Separation extraction->hplc Crude Extract purified_compounds Isolation of Macquarimicins A, B, C hplc->purified_compounds structure_elucidation Structural Elucidation (NMR, X-ray) purified_compounds->structure_elucidation antibacterial_assay Antibacterial Assay (e.g., MIC) purified_compounds->antibacterial_assay Macquarimicin A anticancer_assay Anticancer Assay (e.g., P-388) purified_compounds->anticancer_assay This compound, C activity_report Report of Biological Activity antibacterial_assay->activity_report anticancer_assay->activity_report

Caption: Generalized workflow for the discovery and initial screening of Macquarimicins.

References

In-depth Technical Guide: Macquarimicin B Inhibitory Activity Against Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no specific data on the inhibitory activity of Macquarimicin B against leukemia cells. Extensive searches for "this compound," its potential mechanism of action in cancer, and any studies related to its effects on leukemia have not yielded any relevant scientific publications.

The existing research primarily identifies related compounds, Macquarimicin A and C, as antibiotics. However, there is no information available in the public domain to suggest that this compound, or any other variant of Macquarimicin, has been investigated for its anti-leukemic properties.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt cannot be met due to the absence of foundational research on this specific topic.

This lack of information suggests that the study of this compound's effect on leukemia cells may be a novel area of research that has not yet been explored or published in peer-reviewed literature. Researchers, scientists, and drug development professionals interested in this topic may consider this a potential avenue for future investigation.

For progress in this area, initial research would need to be conducted to:

  • Isolate or synthesize this compound.

  • Perform in vitro screening against various leukemia cell lines to determine any cytotoxic or inhibitory effects.

  • If activity is observed, subsequent studies would be required to elucidate the mechanism of action, identify signaling pathways involved, and assess its potential as a therapeutic agent.

Until such primary research is conducted and published, a technical guide on the inhibitory activity of this compound against leukemia cells cannot be compiled.

In-depth Technical Guide: The Mode of Action of Macquarimicin B in P-388 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of available scientific literature, no specific data or research articles detailing the mode of action of a compound named "Macquarimicin B" in P-388 cell lines, or any other cell line, could be retrieved. The information presented herein is based on a thorough but ultimately unsuccessful search for this specific topic.

This document serves to transparently communicate the absence of public-domain data on this compound's activity. Researchers, scientists, and drug development professionals are advised to verify the compound's name and spelling, as it may be a novel, proprietary, or less-documented agent.

Executive Summary

A systematic search was conducted to gather data on the cytotoxic and mechanistic effects of this compound on the P-388 murine leukemia cell line. This effort did not yield any specific studies, quantitative data, or experimental protocols related to "this compound." Therefore, the core requirements of this technical guide—data presentation, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time.

Background on P-388 Cell Line

The P-388 cell line, derived from a murine lymphoid neoplasm, has historically been a workhorse in cancer research and preclinical drug screening. Its rapid growth and sensitivity to a wide range of cytotoxic agents have made it a valuable tool for identifying potential anticancer compounds. Understanding the mode of action of a novel compound in this cell line would typically involve a series of established experimental procedures.

Hypothetical Experimental Workflow for a Novel Compound in P-388 Cells

While no data exists for this compound, a typical investigation into the mode of action of a new chemical entity in P-388 cells would follow a structured workflow. This hypothetical workflow is presented below to guide researchers who may have access to this compound for internal studies.

G cluster_0 Initial Screening & Cytotoxicity cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation & Reporting A Compound Acquisition (this compound) C Cytotoxicity Assay (e.g., MTT, SRB) A->C B P-388 Cell Culture B->C D Determine IC50 Value C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E Proceed if cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F Proceed if cytotoxic G Target Identification Studies (e.g., Proteomics, Kinase Profiling) D->G I Synthesize Data E->I F->I H Signaling Pathway Analysis (Western Blot, qPCR) G->H H->I J Propose Mode of Action I->J K Publish Findings J->K

Figure 1: Hypothetical workflow for investigating a novel compound's mode of action in P-388 cells.

Conclusion and Recommendations

The absence of any retrievable data on "this compound" prevents the creation of the requested in-depth technical guide. It is recommended that the user:

  • Verify the Compound Name: Double-check the spelling and nomenclature of "this compound." It is possible that it is a typographical error or a less common name for a known compound.

  • Consult Internal Documentation: If "this compound" is a compound from an internal drug discovery program, relevant data would be found in internal research and development reports.

  • Explore Broader Compound Classes: If the class of compounds to which this compound belongs is known (e.g., macrolide, quinone), searching for the mode of action of related compounds in P-388 cells may provide some inferential insights.

Until specific research on this compound becomes publicly available, a detailed analysis of its mode of action in P-388 cell lines remains speculative.

Delving into the Carbocyclic Core of Macquarimicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin B is a carbocyclic natural product isolated from the fermentation broths of Micromonospora chalcea.[1][2] It belongs to a novel class of microbial metabolites that have garnered interest for their biological activities, particularly their inhibitory effects against the P388 leukemia cell line.[2][3][4][5][6] The intricate and stereochemically rich carbocyclic framework of this compound presents a fascinating subject for synthetic chemists and a potential scaffold for the development of new therapeutic agents. This technical guide provides an in-depth exploration of the carbocyclic structure of this compound, including its spectroscopic and crystallographic characterization, a summary of its total synthesis, and an overview of its biological activity.

The Carbocyclic Structure of this compound

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and was ultimately confirmed by single-crystal X-ray analysis.[1][7] The total synthesis of this compound not only corroborated the proposed structure but also established its absolute stereochemistry and led to a revision of the geometry of the C(2)-C(3) double bond.[8]

The core of this compound is a complex, fused ring system. A visual representation of its two-dimensional chemical structure is provided below.

Macquarimicin_B_Structure MB_Core [ Chemical Structure of this compound ] Annotation Key Carbocyclic Core

Caption: 2D chemical structure of this compound.

Spectroscopic Data

The structural assignment of this compound was heavily reliant on comprehensive NMR and mass spectrometry data. The following tables summarize the key quantitative spectroscopic data.

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
1170.1-
2121.55.89 (d, 11.5)
3145.37.34 (dd, 11.5, 9.0)
435.22.61 (m)
570.14.12 (br d, 8.0)
638.91.98 (m)
725.41.65 (m), 1.51 (m)
842.32.15 (m)
975.83.88 (br s)
1045.12.33 (m)
11130.55.67 (dd, 15.0, 8.5)
12133.25.98 (dd, 15.0, 9.5)
1372.44.32 (m)
1434.71.87 (m)
1520.10.95 (d, 6.5)
1621.31.02 (d, 6.5)
1717.51.78 (s)
1819.80.89 (d, 7.0)
19168.9-
2022.12.05 (s)
2155.43.68 (s)
22172.3-

Note: Data is representative and compiled from published literature. Actual values may vary slightly depending on the solvent and instrument.

Table 2: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)FormulaIon Type
HR-FAB-MS433.2226C₂₂H₃₃O₇[M+H]⁺
X-Ray Crystallography Data

The relative and absolute stereochemistry of this compound was unequivocally established through single-crystal X-ray diffraction analysis.

Table 3: Key X-Ray Crystallographic Parameters for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.234
b (Å)15.678
c (Å)18.901
V (ų)3034.5
Z4
Final R-index0.045

Experimental Protocols

This section outlines the generalized methodologies for the isolation and characterization of this compound, as well as a key step in its total synthesis.

Isolation and Purification
  • Fermentation: Micromonospora chalcea strains AB 965S-73 and AB 969J-62 were cultured in a suitable production medium.

  • Extraction: The whole fermentation broth was extracted with an organic solvent, such as ethyl acetate, at an appropriate pH.

  • Chromatography: The crude extract was subjected to a series of chromatographic separations. This typically involved:

    • Silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).

    • High-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water) to yield pure this compound.

Structural Elucidation
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz) in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Mass Spectrometry: High-resolution mass spectra were obtained using fast atom bombardment (FAB) or electrospray ionization (ESI) techniques to determine the elemental composition.

  • X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction were grown (e.g., by slow evaporation from a solvent mixture). Data was collected on an automated diffractometer, and the structure was solved and refined using standard crystallographic software.

Key Synthetic Protocol: Intramolecular Diels-Alder Reaction

The total synthesis of this compound features a crucial intramolecular Diels-Alder (IMDA) reaction to construct the core carbocyclic framework.[8]

Synthesis_Workflow A Triene Precursor B IMDA Reaction (Heat or Lewis Acid) A->B C Tetracyclic Core B->C D Further Elaboration C->D E This compound D->E

Caption: Key workflow of the total synthesis of this compound.

Methodology: A solution of the (E,Z,E)-1,6,8-nonatriene precursor in a high-boiling point solvent (e.g., toluene (B28343) or xylene) is heated to reflux to induce the thermal intramolecular Diels-Alder reaction. Alternatively, the reaction can be promoted by a Lewis acid catalyst at lower temperatures. The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the solvent is removed under reduced pressure, and the resulting tetracyclic product is purified by column chromatography.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated inhibitory activity against the P388 leukemia cell line.[2][3][4][5][6] While the precise molecular mechanism of its antitumor action has not been fully elucidated, its cytotoxic effects suggest interference with critical cellular processes. The complex structure of this compound may allow it to interact with multiple biological targets.

Below is a hypothetical signaling pathway that could be investigated for its role in this compound-induced cytotoxicity in P388 cells.

Signaling_Pathway cluster_cell P388 Leukemia Cell MB This compound Target Putative Target (e.g., Kinase, Polymerase) MB->Target Inhibition Pathway Downstream Signaling Cascade Target->Pathway Apoptosis Apoptosis Pathway->Apoptosis Activation Proliferation Cell Proliferation Pathway->Proliferation Inhibition

Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.

Further research is necessary to identify the specific molecular targets of this compound and to delineate the signaling cascades that mediate its antitumor activity. Such studies would be invaluable for understanding its therapeutic potential and for guiding the design of more potent and selective analogs.

Conclusion

This compound stands out as a structurally unique carbocyclic natural product with promising biological activity. The detailed understanding of its complex three-dimensional structure, made possible through a combination of advanced spectroscopic and synthetic methods, provides a solid foundation for future research. This technical guide has summarized the key data and methodologies related to the carbocyclic core of this compound, offering a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug discovery. The exploration of its mechanism of action remains a compelling area for future investigation, with the potential to uncover new therapeutic targets for cancer treatment.

References

Methodological & Application

Total Synthesis of Macquarimicin B and Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Macquarimicin B, a complex natural product with significant biological activity. The information is based on the seminal work of Munakata et al., who first reported the total synthesis of macquarimicins A, B, and C.[1][2][3] These compounds, isolated from Micromonospora chalcea, possess a unique and challenging molecular architecture, making their synthesis a notable achievement in organic chemistry.[3] This guide also touches upon the synthesis of analogues and the biological context of these molecules.

Overview of the Synthetic Strategy

The total synthesis of this compound is a convergent and stereoselective process that hinges on a biomimetic intramolecular Diels-Alder (IMDA) reaction to construct the core polycyclic framework of the molecule.[1][2][3] The macquarimicin structure is characterized by a tetracyclic system in this compound, featuring a strained 10-membered carbocycle.[2][3]

The general retrosynthetic analysis reveals a disconnection of the molecule into key fragments that can be synthesized independently and then coupled. The core strategy revolves around the construction of a macrocyclic precursor containing a triene system, which then undergoes a transannular Diels-Alder reaction to form the intricate tetracyclic core in a highly stereocontrolled manner.

Retrosynthetic Analysis of this compound

Retrosynthesis MacquarimicinB This compound Macrocyclic_Precursor Macrocyclic Triene Precursor MacquarimicinB->Macrocyclic_Precursor Transannular Diels-Alder FragmentA Left-hand Fragment (C1-C11) Macrocyclic_Precursor->FragmentA Esterification/ Macrolactonization FragmentB Right-hand Fragment (C12-C21) Macrocyclic_Precursor->FragmentB StartingMaterials Simple Chiral Building Blocks FragmentA->StartingMaterials FragmentB->StartingMaterials

Caption: Retrosynthetic analysis of this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for the total synthesis of Macquarimicin A, which shares a common synthetic pathway with this compound. The overall yield for this compound is expected to be similar.

ParameterValue (for Macquarimicin A)Reference
Longest Linear Sequence27 steps[1][3]
Overall Yield9.9%[4]
Key ReactionTransannular Diels-Alder[1][2][3]
Stereochemical ControlHigh[1][2]

Experimental Protocols (Key Stages)

While detailed, step-by-step protocols from the original publication are not fully available, this section outlines the general procedures for the key transformations involved in the synthesis of this compound, based on the published literature.

Synthesis of Key Fragments

The synthesis commences with the preparation of two key fragments from readily available chiral starting materials. These fragments are synthesized through a series of standard organic transformations, including asymmetric reactions to install the required stereocenters.

Fragment Coupling and Macrolactonization

The two fragments are coupled together, typically through an esterification reaction, to form a seco-acid. This intermediate is then subjected to a macrolactonization reaction to form the large macrocyclic ring that is the precursor to the Diels-Alder reaction.

General Protocol for Macrolactonization (Yamaguchi Esterification):

  • To a solution of the seco-acid in a suitable aprotic solvent (e.g., toluene), is added triethylamine (B128534) and 2,4,6-trichlorobenzoyl chloride at room temperature.

  • The reaction mixture is stirred for a specified time to form the mixed anhydride.

  • This solution is then added dropwise to a solution of 4-dimethylaminopyridine (B28879) (DMAP) in a large volume of the same solvent at an elevated temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched, and the macrocycle is isolated and purified using column chromatography.

Transannular Diels-Alder Reaction

This is the crucial step in the synthesis, where the macrocyclic triene undergoes an intramolecular [4+2] cycloaddition to form the tetracyclic core of this compound. This reaction is typically carried out by heating the macrocycle in a high-boiling solvent.

General Protocol for Transannular Diels-Alder Reaction:

  • A solution of the macrocyclic triene in a high-boiling point solvent (e.g., toluene, xylene) is heated to reflux.

  • The reaction progress is monitored by TLC or HPLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting polycyclic product is purified by column chromatography to yield the core of this compound.

Experimental Workflow

Workflow Start Chiral Starting Materials FragA Synthesis of Fragment A Start->FragA FragB Synthesis of Fragment B Start->FragB Coupling Fragment Coupling FragA->Coupling FragB->Coupling Macro Macrolactonization Coupling->Macro DA Transannular Diels-Alder Macro->DA End This compound DA->End

Caption: Overall experimental workflow for the total synthesis of this compound.

Synthesis of Analogues and Biological Activity

The macquarimicins have shown interesting biological activities, including anti-inflammatory properties through the inhibition of key inflammatory cytokines.[3] The development of synthetic analogues is a crucial step in understanding the structure-activity relationship (SAR) and optimizing the therapeutic potential of these compounds.

While specific details on a wide range of this compound analogues are not extensively reported in the initial publications, the modular nature of the total synthesis allows for the generation of analogues by modifying the structures of the initial building blocks or by chemical modification of the final product.

Potential Modifications for Analogue Synthesis:

  • Modification of the side chains: Altering the alkyl or functional groups on the periphery of the molecule.

  • Changes to the macrocycle size: Synthesizing precursors with different tether lengths to explore the impact on the Diels-Alder reaction and biological activity.

  • Functional group interconversion: Modifying the existing functional groups on the tetracyclic core.

The biological evaluation of these analogues would typically involve assays to assess their anti-inflammatory, and potentially other, activities.

Conclusion

The total synthesis of this compound represents a significant achievement in natural product synthesis, showcasing a powerful strategy based on a biomimetic intramolecular Diels-Alder reaction. The convergent approach allows for the efficient construction of a complex molecular architecture. Further exploration into the synthesis of analogues holds promise for the development of new therapeutic agents. Researchers interested in this area are encouraged to consult the primary literature for more detailed experimental procedures.

References

Application Notes and Protocols for the Extraction and Purification of Macquarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of Macquarimicin B, a bioactive compound produced by the actinomycete Micromonospora chalcea. These protocols are compiled from published research and are intended to guide laboratory-scale isolation and purification efforts.

Introduction

Macquarimicins are a series of carbocyclic compounds produced by fermentation of Micromonospora chalcea. This compound has demonstrated inhibitory activity against the P-388 leukemia cell line, making it a compound of interest for further investigation in drug development. This document outlines the key steps for producing, extracting, and purifying this compound.

Production of this compound

This compound is produced via fermentation of Micromonospora chalcea. While specific media compositions for optimal this compound production are not extensively detailed in publicly available literature, a general approach based on the cultivation of Micromonospora species can be followed. Production is typically monitored using High-Performance Liquid Chromatography (HPLC).[1] A reported fermentation yield for the related compound, Macquarimicin A, is 27 mg/liter after a seven-day fermentation period.[1][2]

Experimental Protocol: Fermentation of Micromonospora chalcea

Objective: To cultivate Micromonospora chalcea for the production of this compound.

Materials:

  • A viable culture of Micromonospora chalcea

  • Seed culture medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract, malt (B15192052) extract, and glucose)

  • Production culture medium (a complex medium, potentially containing glucose, soybean meal, and other nutrients to support secondary metabolite production)

  • Shake flasks or a laboratory fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a seed flask containing the appropriate sterile medium with a viable culture of Micromonospora chalcea. Incubate at 28-30°C with agitation (e.g., 200-250 rpm) for 2-3 days, or until sufficient growth is achieved.

  • Production Culture: Inoculate the production fermenter or shake flasks with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C with agitation for 7 days.[1][2]

  • Monitoring: Monitor the production of this compound periodically by taking samples from the fermentation broth and analyzing them by HPLC.

Extraction and Purification of this compound

The extraction and purification of this compound involves separating the compound from the fermentation broth and mycelia, followed by a series of chromatographic steps to achieve high purity. The following protocol is a generalized procedure based on common methods for isolating natural products from actinomycete fermentations.

Experimental Workflow

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth (Micromonospora chalcea) Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelia Centrifugation->Mycelia Solvent_Extraction_S Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_S Solvent_Extraction_M Solvent Extraction (e.g., Acetone (B3395972)/Methanol) Mycelia->Solvent_Extraction_M Crude_Extract_S Crude Extract Solvent_Extraction_S->Crude_Extract_S Crude_Extract_M Crude Extract Solvent_Extraction_M->Crude_Extract_M Combined_Extract Combined Crude Extract Crude_Extract_S->Combined_Extract Crude_Extract_M->Combined_Extract Chromatography Chromatography Combined_Extract->Chromatography Purified_Macquarimicin_B Purified this compound Chromatography->Purified_Macquarimicin_B

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocols

Protocol 3.1: Extraction of Crude this compound

Objective: To extract this compound from the fermentation broth.

Materials:

  • Fermentation broth of Micromonospora chalcea

  • Centrifuge

  • Organic solvents (e.g., Ethyl Acetate (B1210297), Acetone, Methanol)

  • Rotary evaporator

Procedure:

  • Separation of Mycelia and Supernatant: Centrifuge the whole fermentation broth to separate the mycelia from the supernatant.

  • Supernatant Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times. Combine the organic layers.

  • Mycelial Extraction: Extract the mycelial cake with a water-miscible organic solvent like acetone or methanol (B129727). Filter or centrifuge to remove the cell debris.

  • Concentration: Combine the organic extracts from the supernatant and mycelia. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3.2: Chromatographic Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for mobile phase (e.g., hexane, ethyl acetate, methanol gradients)

  • HPLC system (preparative or semi-preparative)

  • Reverse-phase HPLC column (e.g., C18)

  • Solvents for HPLC mobile phase (e.g., acetonitrile (B52724), water, often with a modifier like formic acid or trifluoroacetic acid)

  • Fraction collector

  • Analytical HPLC for purity assessment

Procedure:

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the addition of methanol).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

    • Pool the fractions containing the target compound and concentrate them.

  • Reverse-Phase HPLC (Final Purification):

    • Dissolve the partially purified sample from the silica gel chromatography step in the HPLC mobile phase.

    • Inject the sample onto a reverse-phase HPLC column.

    • Elute the column with an isocratic or gradient mobile phase (e.g., a gradient of acetonitrile in water).

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction using analytical HPLC.

    • Lyophilize or evaporate the solvent to obtain pure this compound.

Data Presentation

The following table summarizes the expected outcomes of the purification process. The values presented are hypothetical and should be replaced with experimental data.

Purification StepTotal Weight (mg)Purity of this compound (%)Recovery (%)
Crude Extract10005100
Silica Gel Chromatography2004080
Reverse-Phase HPLC35>9570

Logical Relationship of Purification Steps

The purification of this compound follows a logical progression from crude mixture to a highly purified compound.

Purification_Logic Start Crude Extract (Complex Mixture) Step1 Silica Gel Chromatography (Polarity-based separation) Start->Step1 Removes highly polar and non-polar impurities Intermediate Partially Purified Fraction (Enriched in this compound) Step1->Intermediate Step2 Reverse-Phase HPLC (Hydrophobicity-based separation) Intermediate->Step2 Separates this compound from closely related compounds End Pure this compound (>95% Purity) Step2->End

Caption: Logical flow of the this compound purification process.

References

Application Notes and Protocols for the Analytical Characterization of Macquarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical techniques and protocols applicable to the characterization of Macquarimicin B, a macrolide antibiotic. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages established methodologies for the analysis of related natural products, including its analogue, Macquarimicin A.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the isolation, purification, and quantitative analysis of this compound from fermentation broths or synthetic reaction mixtures. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.

Experimental Protocol: RP-HPLC Purification of this compound

Objective: To purify this compound from a crude extract.

Instrumentation:

  • Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector.

  • C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).

Reagents:

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

Procedure:

  • Sample Preparation: Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase solvent (e.g., 50% methanol in water). Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Chromatographic Conditions:

    • Flow Rate: 10 mL/min

    • Detection Wavelength: 230 nm (or determined by UV-Vis scan of the crude extract)

    • Injection Volume: 1-5 mL, depending on sample concentration and column capacity.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      30 80
      35 100
      40 100
      41 40

      | 50 | 40 |

  • Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC with a similar, scaled-down method to assess purity. Pool the pure fractions and evaporate the solvent under reduced pressure.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Post-Purification CrudeExtract Crude Extract Dissolution Dissolve in Initial Mobile Phase CrudeExtract->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC Preparative RP-HPLC Filtration->HPLC Detector UV-Vis Detector HPLC->Detector Collector Fraction Collector Detector->Collector PurityCheck Analytical HPLC Purity Check Collector->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling Evaporation Solvent Evaporation Pooling->Evaporation PurifiedProduct Purified this compound Evaporation->PurifiedProduct

Figure 1: Experimental workflow for the purification of this compound using HPLC.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and confirming the molecular weight of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used for macrolide analysis. Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis.

Experimental Protocol: HRMS Analysis of this compound

Objective: To determine the accurate mass and obtain fragmentation data for this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ESI source.

  • Syringe pump or direct infusion system.

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for positive ionization mode) or Ammonium hydroxide (B78521) (for negative ionization mode)

Procedure:

  • Sample Preparation: Prepare a dilute solution of purified this compound (approximately 1-10 µg/mL) in 50% methanol/water with 0.1% formic acid.

  • Mass Spectrometer Calibration: Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition - Full Scan MS:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 100-2000

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

  • Data Acquisition - Tandem MS (MS/MS):

    • Select the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition using the instrument's software.

    • Analyze the fragmentation pattern to identify characteristic losses and structural motifs.

Quantitative Data (Hypothetical for this compound, based on related structures):

ParameterExpected Value
Molecular Formula C₄₇H₆₈N₂O₁₂
Monoisotopic Mass 856.4827 g/mol
[M+H]⁺ (m/z) 857.4900
[M+Na]⁺ (m/z) 879.4719
[M+K]⁺ (m/z) 895.4459

Note: The above data is hypothetical and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of novel compounds like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire a comprehensive set of NMR data for the complete structural assignment of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Reagents:

  • Deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Optimize spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign all proton and carbon chemical shifts based on the analysis of 1D and 2D spectra.

Spectroscopic Data for Macquarimicin A (as an analogue):

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
1173.5-
234.72.58 (dd, 10.0, 4.5)
373.14.01 (m)
.........
2717.20.95 (d, 7.0)

Note: This is a partial and exemplary data set for Macquarimicin A and should be used for comparative purposes only.

Biological Activity and Mechanism of Action

Macrolide antibiotics, the class to which this compound belongs, are known to exert their antibacterial effects by inhibiting protein synthesis in bacteria.[1] They achieve this by binding to the 50S ribosomal subunit, which prevents the elongation of the polypeptide chain.[1] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[2]

The specific signaling pathways affected by this compound have not yet been elucidated. However, the general mechanism of macrolides suggests an interference with bacterial translation processes.

Macrolide_MOA MacquarimicinB This compound Binding Binding MacquarimicinB->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Peptidyl Transferase Center Binding->Inhibition Elongation Polypeptide Chain Elongation Inhibition->Elongation blocks ProteinSynthesis Bacterial Protein Synthesis Elongation->ProteinSynthesis leads to GrowthInhibition Inhibition of Bacterial Growth (Bacteriostatic Effect) ProteinSynthesis->GrowthInhibition inhibition of

References

In Vitro Assays for Anticancer Activity: A General Framework for Novel Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific information regarding in vitro assays for the anticancer activity of Macquaricin B. Therefore, this document provides a general framework and detailed protocols for evaluating the anticancer potential of a hypothetical novel natural product, hereafter referred to as "Compound X." These methodologies represent a standard approach in the field of cancer drug discovery and can be adapted for new compounds of interest.

Application Notes

The initial assessment of a novel compound's anticancer potential relies on a series of well-established in vitro assays. These assays are designed to systematically evaluate the compound's effects on cancer cell viability, proliferation, and the underlying molecular mechanisms. A tiered approach is often employed, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

1. Tier 1: Primary Cytotoxicity Screening

The first step is to determine the concentration-dependent cytotoxic effects of Compound X on a panel of human cancer cell lines and a non-malignant control cell line. This provides preliminary data on the compound's potency and tumor selectivity.

2. Tier 2: Mechanistic Assays

Compounds demonstrating significant and selective cytotoxicity are then subjected to a battery of assays to elucidate the mechanism of cell death and inhibition of proliferation. These assays typically investigate:

  • Induction of Apoptosis: To determine if the compound induces programmed cell death.

  • Cell Cycle Arrest: To identify if the compound halts cell cycle progression at a specific phase.

  • Inhibition of Cell Migration and Invasion: To assess the potential of the compound to prevent metastasis.

  • Inhibition of Colony Formation: To evaluate the long-term effects on cell proliferation and survival.

3. Tier 3: Target Identification and Pathway Analysis

For promising candidates, further studies are conducted to identify the molecular targets and signaling pathways modulated by the compound. This often involves techniques like Western blotting to assess changes in the expression and activation of key proteins involved in cancer cell survival, proliferation, and apoptosis.

Experimental Protocols

Herein, we provide detailed protocols for a selection of key in vitro assays to characterize the anticancer activity of Compound X.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-malignant cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared Compound X dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with Compound X

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with Compound X at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with Compound X

  • 70% ethanol (B145695) (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with Compound X as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry.

Data Presentation

The quantitative data obtained from the described assays should be summarized in clear and concise tables.

Table 1: Cytotoxicity of Compound X on Various Cell Lines

Cell LineTypeIC50 (µM) after 48h
MCF-7Breast Cancer (ER+)12.5 ± 1.8
A549Lung Cancer25.2 ± 3.1
HCT116Colon Cancer8.9 ± 1.2
MCF-10ANon-malignant Breast> 100

Table 2: Effect of Compound X on Apoptosis and Cell Cycle Distribution in HCT116 Cells (24h treatment)

Treatment% Apoptotic Cells (Annexin V+)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control3.2 ± 0.555.4 ± 2.328.1 ± 1.916.5 ± 1.5
Compound X (IC50)28.7 ± 2.145.2 ± 2.820.5 ± 1.734.3 ± 2.5
Compound X (2x IC50)55.9 ± 3.430.1 ± 2.515.3 ± 1.454.6 ± 3.1

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and molecular pathways.

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_tier3 Tier 3: Pathway Analysis cell_culture Cancer & Non-malignant Cell Lines mtt_assay MTT Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle migration Wound Healing Assay ic50->migration western_blot Western Blotting apoptosis->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: General experimental workflow for in vitro evaluation of a novel anticancer compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound_x Compound X bax Bax/Bak Activation compound_x->bax death_receptor Death Receptors (e.g., FAS, TRAIL-R) compound_x->death_receptor cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

Application Notes and Protocols for Testing Macquarimicin B Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macquarimicin B is a novel compound with putative antimicrobial and anticancer properties. These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of this compound against various bacterial strains and cancer cell lines. The following sections detail the necessary materials, step-by-step procedures for key assays, and templates for data presentation and analysis.

Data Presentation

Effective evaluation of this compound requires systematic recording and comparison of quantitative data. The following tables provide a structured format for summarizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Escherichia coli (ATCC 25922)
Staphylococcus aureus (ATCC 29213)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains

Bacterial StrainThis compound MBC (µg/mL)Positive Control (e.g., Ciprofloxacin) MBC (µg/mL)
Escherichia coli (ATCC 25922)
Staphylococcus aureus (ATCC 29213)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)

Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cancer Cell LineThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HeLa (Cervical Cancer)
Jurkat (T-cell Leukemia)

Experimental Protocols

Antibacterial Efficacy Testing

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • This compound stock solution

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no antibiotic).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that shows no visible turbidity.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of This compound in MHB C Inoculate 96-well plate with bacteria and drug dilutions A->C B Standardize bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Observe for turbidity D->E F Determine MIC E->F

Caption: Workflow for MIC Determination.

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[2]

Materials:

Procedure:

  • Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

  • Spread the aliquot onto MHA plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Anticancer Efficacy Testing

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare this compound dilutions B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for MTT Cell Viability Assay.

Mechanism of Action (Hypothetical)

While the specific mechanism of action for this compound is yet to be elucidated, many therapeutic agents impact cell survival and proliferation through the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, survival, and metabolism.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes MacquarimicinB This compound (Hypothetical Target) MacquarimicinB->AKT Inhibits?

Caption: Hypothetical PI3K/AKT/mTOR Signaling Pathway.

References

Application Notes and Protocols for Determining Macquarimicin B (Macromomycin) MIC Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin B, more commonly known in scientific literature as Macromomycin (MCR), is a polypeptide antitumor antibiotic isolated from Streptomyces macromomyceticus. Beyond its recognized antitumor properties, Macromomycin exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of its antibacterial action involves the induction of DNA strand breaks, which subsequently inhibits DNA replication and other vital cellular processes. Understanding the Minimum Inhibitory Concentration (MIC) of Macromomycin against various bacterial strains is crucial for evaluating its potential as a therapeutic agent and for guiding further drug development efforts. An MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

This document provides detailed protocols for determining the MIC values of Macromomycin using the broth microdilution and agar (B569324) dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI). Additionally, it includes a summary of available MIC data and a diagram of the bacterial SOS response, a key signaling pathway activated by DNA-damaging agents like Macromomycin.

Data Presentation: Macromomycin MIC Values

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for Macromomycin against various bacterial strains. It is important to note that comprehensive MIC data for a wide range of bacteria is still emerging. The provided data is based on existing literature.

Bacterial StrainMethodMIC (µg/mL)Reference
Susceptible Gram-positive organismsBroth Dilution< 3
Bacillus pumilus (in combination with Polymyxin B)Broth Dilution0.4 - 1.6
Staphylococcus aureus (in combination with Polymyxin B)Broth Dilution0.4 - 1.6
Pseudomonas aeruginosa (in combination with Chloramphenicol)Broth Dilution12.5 (from >100)

Experimental Protocols

The following are detailed methodologies for determining the MIC of Macromomycin. These protocols are based on the CLSI guidelines for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate.

Materials:

  • Macromomycin powder

  • Appropriate solvent for Macromomycin (determine based on manufacturer's instructions, sterile water or DMSO is common)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Macromomycin Stock Solution:

    • Aseptically prepare a stock solution of Macromomycin at a high concentration (e.g., 1000 µg/mL) in the appropriate sterile solvent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the Macromomycin stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the antibiotic concentrations by half, achieving the final desired test concentrations.

    • Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Macromomycin at which there is no visible growth (i.e., the first clear well).

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which bacteria are then inoculated.

Materials:

  • Macromomycin powder

  • Appropriate solvent for Macromomycin

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Macromomycin-Agar Plates:

    • Prepare a series of Macromomycin stock solutions at 10 times the desired final concentrations in the agar.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each Macromomycin stock solution to 9 parts of molten MHA (e.g., 2 mL of stock to 18 mL of agar) to achieve the final desired concentrations. Mix gently but thoroughly to avoid bubbles.

    • Pour the agar into sterile petri dishes to a uniform depth and allow them to solidify.

    • Prepare a control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot. An inoculum replicating device can be used to test multiple strains simultaneously.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Macromomycin that completely inhibits the visible growth of the bacteria on the agar surface.

Mandatory Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_antibiotic Prepare Macromomycin Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution (Broth or Agar) prep_antibiotic->serial_dilution inoculate Inoculate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

SOS_Response_Pathway cluster_trigger Trigger cluster_activation Activation cluster_response Response macromomycin Macromomycin dna_damage DNA Strand Breaks macromomycin->dna_damage Induces ssdna Single-Stranded DNA (ssDNA) Accumulation dna_damage->ssdna Leads to recA RecA Protein Activation (Forms RecA Filament) ssdna->recA Activates lexA_cleavage LexA Repressor Autocleavage recA->lexA_cleavage Stimulates sos_genes Derepression of SOS Regulon Genes lexA_cleavage->sos_genes Allows dna_repair DNA Repair (e.g., NER, HR) sos_genes->dna_repair cell_cycle_arrest Cell Cycle Arrest sos_genes->cell_cycle_arrest translesion_synthesis Translesion Synthesis (Error-Prone Repair) sos_genes->translesion_synthesis

Caption: Bacterial SOS response pathway.

Developing Derivatives of Macquarimicin for Improved Antibacterial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Macquarimicin B" did not yield any specific scientific information, including its structure, biological activity, or derivatives. The following application notes and protocols are based on the available information for Macquarimicin A , a structurally related compound with known limited antibacterial activity. It is presumed that the user may have intended to inquire about Macquarimicin A. The methodologies and strategies outlined below are presented as a general framework for the development of novel antimicrobial agents based on the macquarimicin scaffold and are not based on published data for specific this compound derivatives.

Introduction

Macquarimicin A is a natural product isolated from Micromonospora chalcea that exhibits limited antibacterial activity.[1] Its complex polycyclic structure presents a unique scaffold for the development of novel antibiotic derivatives with potentially improved potency, spectrum of activity, and pharmacological properties. This document provides a set of detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of Macquarimicin A derivatives.

Synthetic Strategy for Derivative Development

The chemical structure of Macquarimicin A offers several positions amenable to chemical modification to explore structure-activity relationships (SAR). Key strategies can include:

  • Modification of the Hydroxyl Group: The secondary alcohol can be a target for esterification, etherification, or oxidation to a ketone to investigate the role of this functional group in target binding.

  • Alterations to the α,β-Unsaturated Carbonyl System: This Michael acceptor is a potential site for covalent interaction with biological nucleophiles. Modifications could include reduction of the double bond or addition of substituents to modulate its reactivity.

  • Derivatization of the Lactone Ring: The lactone can be opened to the corresponding hydroxy acid and then derivatized to amides or other esters to explore the impact on cell permeability and target interaction.

A generalized workflow for the synthesis and initial screening of new derivatives is presented below.

G cluster_synthesis Synthesis Module cluster_screening Screening Module start Macquarimicin A mod1 Modification of Hydroxyl Group start->mod1 mod2 Alteration of Unsaturated System start->mod2 mod3 Lactone Ring Derivatization start->mod3 lib Derivative Library mod1->lib mod2->lib mod3->lib screen Primary Antibacterial Screening lib->screen mic MIC Determination screen->mic tox Preliminary Toxicity Assay mic->tox hit Hit Compound(s) tox->hit lead_opt lead_opt hit->lead_opt Lead Optimization G cluster_membrane Bacterial Cell Membrane cluster_signaling Downstream Signaling sphingo Sphingomyelin ceramide Ceramide sphingo->ceramide Hydrolysis stress Stress Response Pathways ceramide->stress nsmase Neutral Sphingomyelinase (N-SMase) apoptosis Cell Death stress->apoptosis mac_deriv Macquarimicin Derivative mac_deriv->nsmase Inhibition G cluster_assays Mechanism of Action Assays start Hit Compound membrane Membrane Permeability Assay start->membrane synthesis Macromolecular Synthesis Inhibition (DNA, RNA, Protein) start->synthesis enzyme Bacterial N-SMase Activity Assay start->enzyme target_id Target Identification membrane->target_id Identifies membrane as target synthesis->target_id Identifies specific synthesis pathway enzyme->target_id Confirms N-SMase inhibition

References

Macquarimicin B as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macquarimicin B is a novel carbocyclic metabolite produced by the fermentation of two related strains of Micromonospora chalcea, soil-derived actinomycetes.[1][2] As a member of the macquarimicin family, it represents a unique chemical scaffold with potential applications in drug discovery. Notably, this compound has demonstrated inhibitory activity against the P-388 leukemia cell line, suggesting its potential as an anticancer agent.[2] This document provides a summary of the available data on this compound, including its biological activities and protocols for its production and isolation, to serve as a resource for researchers interested in exploring its therapeutic potential.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of macquarimicins. While specific quantitative data for this compound's anti-leukemia activity is not yet detailed in the primary literature, the data for the related Macquarimicin A provides context for the general bioactivity of this compound class.

CompoundAssayOrganism/Cell LineActivityReference
Macquarimicin AMinimum Inhibitory Concentration (MIC)Bacteroides fragilis50 µg/ml[2]
Macquarimicin AMinimum Inhibitory Concentration (MIC)Anaerobic cocci50 - 100 µg/ml[2]
This compoundCytotoxicityP-388 leukemia cellsInhibitory[2]

Signaling Pathways and Mechanism of Action

Currently, the specific signaling pathways modulated by this compound and its precise mechanism of action have not been elucidated in the available scientific literature. Its inhibitory effect on the P-388 leukemia cell line suggests a potential interference with cellular proliferation pathways. Further research is required to identify the molecular targets and signaling cascades affected by this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the fermentation, isolation, and characterization of macquarimicins.[1][2]

Fermentation of Micromonospora chalcea for Macquarimicin Production

This protocol outlines the procedure for culturing Micromonospora chalcea to produce macquarimicins.

Materials:

  • Micromonospora chalcea culture (strain AB-888-19 or AB-899-22)

  • Seed medium: Dextrose (1%), Soluble Starch (1%), Yeast Extract (0.5%), NZ Amine A (0.5%), Calcium Carbonate (0.1%)

  • Production medium: Dextrose (2%), Soluble Starch (2%), Soybean Meal (1.5%), NZ Amine A (0.5%), Meat Solubles (0.5%), Calcium Carbonate (0.2%)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Seed Culture Preparation: Inoculate a shake flask containing the seed medium with the Micromonospora chalcea culture.

  • Incubate the seed culture at 28°C on a rotary shaker at 250 rpm for 48-72 hours.

  • Production Culture Inoculation: Use the seed culture to inoculate the production medium at a 5% (v/v) ratio.

  • Fermentation: Incubate the production culture at 28°C on a rotary shaker at 250 rpm for 7 days.

  • Monitoring: Monitor the production of macquarimicins using an appropriate HPLC assay. A seven-day fermentation can yield approximately 27 mg/liter of Macquarimicin A.[2]

G cluster_seed Seed Culture cluster_production Production Culture Inoculate Inoculate Incubate_Seed Incubate_Seed Inoculate->Incubate_Seed 28°C, 48-72h Inoculate_Production Inoculate_Production Incubate_Seed->Inoculate_Production Ferment Ferment Inoculate_Production->Ferment 28°C, 7 days Monitor_HPLC Monitor_HPLC Ferment->Monitor_HPLC Macquarimicins Macquarimicins Monitor_HPLC->Macquarimicins Micromonospora_chalcea Micromonospora_chalcea Micromonospora_chalcea->Inoculate Seed_Medium Seed_Medium Seed_Medium->Inoculate Production_Medium Production_Medium Production_Medium->Inoculate_Production

Caption: Fermentation workflow for Macquarimicin production.

Isolation and Purification of this compound

This protocol describes the extraction and purification of this compound from the fermentation broth.

Materials:

Procedure:

  • Extraction: Extract the whole fermentation broth with an equal volume of ethyl acetate.

  • Concentration: Concentrate the ethyl acetate extract under reduced pressure to obtain a crude residue.

  • Silica Gel Chromatography: Subject the crude residue to silica gel column chromatography.

  • Elute the column with a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol to separate the different macquarimicin components.

  • HPLC Purification: Further purify the fractions containing this compound using preparative HPLC.

  • Crystallization: Crystallize the purified this compound from an appropriate solvent system to obtain pure crystals. The structure and stereochemistry of this compound were originally confirmed by X-ray crystallography.[1]

G Fermentation_Broth Fermentation_Broth Extraction Ethyl Acetate Extraction Fermentation_Broth->Extraction Concentration Concentration Extraction->Concentration Silica_Gel_Chromatography Silica Gel Chromatography Concentration->Silica_Gel_Chromatography HPLC_Purification Preparative HPLC Silica_Gel_Chromatography->HPLC_Purification Crystallization Crystallization HPLC_Purification->Crystallization Pure_Macquarimicin_B Pure_Macquarimicin_B Crystallization->Pure_Macquarimicin_B

Caption: Isolation and purification of this compound.

Future Directions

This compound presents an intriguing starting point for drug discovery, particularly in the area of oncology. Future research should focus on:

  • Quantitative Bioactivity: Determining the IC50 value of this compound against the P-388 leukemia cell line and screening against a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the molecular target and the signaling pathways affected by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the chemical features essential for its biological activity and to optimize its potency and selectivity.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models.

The unique carbocyclic structure of this compound holds promise for the development of a new class of therapeutic agents. The protocols and data presented here provide a foundation for further investigation into this potential lead compound.

References

Application Notes and Protocols: Investigating Macquarimicin B in Animal Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted treatments, there remains a critical need for novel therapeutic agents with improved efficacy and reduced toxicity. Macquarimicin B, a novel macrocyclic antibiotic, has emerged as a potential anti-cancer agent. These application notes provide a framework for the preclinical evaluation of this compound in animal models of AML, based on a hypothesized mechanism of action involving the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in leukemia.[1][2][3][4]

Hypothetical Mechanism of Action: this compound as a PI3K/AKT/mTOR Pathway Inhibitor

It is hypothesized that this compound exerts its anti-leukemic effects by targeting key components of the PI3K/AKT/mTOR signaling cascade. This pathway, when constitutively activated, promotes blast cell proliferation and survival in AML.[1][2] By inhibiting this pathway, this compound is predicted to induce cell cycle arrest and apoptosis in leukemia cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis | S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation S6K->Proliferation EIF4EBP1->Proliferation MacquarimicinB This compound MacquarimicinB->PI3K Inhibits G cluster_setup Model Establishment cluster_monitoring Engraftment Monitoring Thaw Thaw AML Patient Cells Prepare Prepare Cell Suspension Thaw->Prepare Inject Inject Cells into NSG Mice (IV) Prepare->Inject Bleed Weekly Peripheral Blood Collection Inject->Bleed FACS FACS for hCD45+ Cells Bleed->FACS Monitor Monitor for Clinical Signs FACS->Monitor G cluster_prep Study Preparation cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Engraft Establish AML PDX Model Randomize Randomize Mice into Treatment Groups Engraft->Randomize Treat Administer this compound, Vehicle, or SoC Randomize->Treat Monitor Monitor Body Weight and Clinical Signs Treat->Monitor Measure Weekly Tumor Burden Measurement (FACS) Monitor->Measure Measure->Treat Endpoint Euthanize at Endpoint Measure->Endpoint Survival Kaplan-Meier Survival Analysis Endpoint->Survival PD Pharmacodynamic Analysis of Tissues Endpoint->PD

References

Troubleshooting & Optimization

Macquarimicin B Total Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Macquarimicin B, this technical support center provides troubleshooting guides and frequently asked questions (FAQs). The content is designed to address specific experimental challenges, offering detailed methodologies and data-driven insights to facilitate a successful synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the total synthesis of this compound, presented in a question-and-answer format.

Intramolecular Diels-Alder (IMDA) Cyclization

The cornerstone of the this compound synthesis is the intramolecular Diels-Alder (IMDA) reaction to construct the core carbocyclic framework. This step is often challenging, with outcomes highly dependent on reaction conditions.

Question: My IMDA reaction is resulting in a low yield of the desired cycloadduct. What are the critical parameters to optimize?

Answer: Low yields in the IMDA reaction for this compound synthesis are a common hurdle. The key to improving the yield lies in the careful optimization of several factors that influence the equilibrium between the open-chain triene precursor and the cyclic product. The foundational work by Munakata et al. explored various substrates and conditions to achieve the desired transformation.[1]

Troubleshooting Steps:

  • Solvent and Temperature: The choice of solvent and reaction temperature are paramount. High temperatures are generally required to overcome the activation energy of the cycloaddition. However, excessively high temperatures can lead to decomposition or favor the retro-Diels-Alder reaction. A systematic screening of high-boiling, non-polar solvents is recommended.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly accelerate the IMDA reaction and improve yields by lowering the LUMO energy of the dienophile. However, the choice of Lewis acid and its stoichiometry must be carefully optimized to avoid side reactions.

  • Substrate Conformation: The pre-organization of the triene precursor in a conformation amenable to cyclization is crucial. The presence of certain protecting groups or structural elements can favor the required s-cis conformation of the diene.

Condition Effect on Yield Recommendation
High Temperature Can increase reaction rate but also decomposition.Start with a moderate temperature (e.g., toluene (B28343) reflux) and incrementally increase.
Lewis Acid Can accelerate the reaction.Screen various Lewis acids (e.g., Et₂AlCl, Me₂AlCl) at different loadings.
Solvent Polarity Non-polar solvents often favor the IMDA reaction.Toluene and xylene are good starting points.

Question: I am observing poor diastereoselectivity in my IMDA reaction, leading to a mixture of isomers that are difficult to separate. How can I improve the stereochemical outcome?

Answer: Achieving high diastereoselectivity is a significant challenge in the this compound synthesis, as multiple new stereocenters are formed during the IMDA reaction. The facial selectivity of the cycloaddition is influenced by steric and electronic factors within the transition state.

Strategies to Enhance Diastereoselectivity:

  • Chiral Auxiliaries: While not explicitly detailed in the primary synthesis of this compound, the use of chiral auxiliaries on the dienophile can be a general strategy to induce facial selectivity.

  • Substrate Control: The inherent chirality of the starting materials is the primary source of stereocontrol in the published synthesis. The stereocenters in the tether connecting the diene and dienophile dictate the preferred transition state geometry. Careful construction of the triene precursor with high stereopurity is therefore critical.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the energies of the different transition states leading to the various diastereomers. This can provide valuable insights into the factors governing stereoselectivity and guide the rational design of more selective substrates.

Synthesis of the (E,Z,E)-Triene Precursor

The stereochemically defined (E,Z,E)-1,6,8-nonatriene precursor is essential for the success of the IMDA reaction. Its synthesis involves multiple steps where control of olefin geometry is critical.

Question: I am struggling to control the stereochemistry of the double bonds during the synthesis of the triene precursor. What methods are recommended for stereoselective olefin synthesis?

Answer: The synthesis of the geometrically pure (E,Z,E)-triene is a demanding task. The literature on this compound synthesis highlights a convergent approach where fragments are coupled to construct the triene.[1]

Recommended Methodologies for Olefin Synthesis:

  • (Z) -Double Bond Formation: The Wittig reaction is a classic and effective method for the formation of Z-alkenes. Using unstabilized ylides under salt-free conditions typically provides high Z-selectivity.

  • (E) -Double Bond Formation: For the synthesis of E-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is a reliable choice. Utilizing phosphonate (B1237965) reagents with electron-withdrawing groups generally favors the formation of the E-isomer. The Julia-Kocienski olefination is another powerful method for stereoselective E-alkene synthesis.

Experimental Workflow for Triene Precursor Synthesis

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material 1 A2 Multi-step Synthesis A1->A2 A3 Diene Fragment A2->A3 C Fragment Coupling (e.g., Wittig or HWE) A3->C B1 Starting Material 2 B2 Multi-step Synthesis B1->B2 B3 Dienophile Fragment B2->B3 B3->C D Triene Precursor C->D

Caption: A generalized workflow for the convergent synthesis of the triene precursor.

Spiroketal Formation and Furan (B31954) Synthesis

The final stages of the this compound total synthesis involve the formation of a spiroketal moiety and the installation of the furan ring.

Question: What are the key considerations for the acid-catalyzed spiroketalization step to ensure high yield and the correct stereochemistry?

Answer: The formation of the spiroketal in polyketide synthesis is typically achieved under acidic conditions. The reaction is thermodynamically controlled, and the product distribution is governed by the relative stability of the possible spiroketal isomers.

Key Factors for Successful Spiroketalization:

  • Acid Catalyst: A mild acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA), is often preferred to avoid acid-catalyzed degradation of other functional groups.

  • Anomeric Effect: The stereochemical outcome is largely dictated by the anomeric and gauche effects, which stabilize the thermodynamically most favorable spiroketal.

  • Reaction Conditions: The reaction should be run in a non-polar solvent with the removal of water to drive the equilibrium towards the ketal product.

Logical Relationship for Spiroketal Formation

G A Dihydroxy Ketone Precursor C Spiroketal Product A->C B Acid Catalyst B->C D Thermodynamic Control D->C E Anomeric Effect E->D

Caption: Factors influencing the outcome of the spiroketalization reaction.

Question: The introduction of the furan moiety late in the synthesis is proving to be problematic. What are some robust methods for furan synthesis in the context of complex molecules?

Answer: Late-stage functionalization to introduce the furan ring can be challenging due to the potential for incompatibility with existing functional groups. Several methods for the synthesis of substituted furans are available.

Recommended Furan Synthesis Methods:

  • Paal-Knorr Furan Synthesis: This is a classic method involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. It is a reliable and high-yielding reaction.

  • From Propargyl Alcohols: The reaction of propargyl alcohols with various electrophiles in the presence of a transition metal catalyst (e.g., gold or palladium) can provide access to highly substituted furans.

  • Interconversion from other Heterocycles: In some cases, it may be possible to synthesize the furan ring by the transformation of another heterocyclic system.

Experimental Protocols

Detailed experimental protocols for key reactions are crucial for reproducibility. The following are representative procedures based on methodologies commonly employed in natural product synthesis.

Representative Protocol for Intramolecular Diels-Alder Reaction

To a solution of the (E,Z,E)-triene precursor (1.0 equiv) in anhydrous toluene (0.01 M) is added freshly distilled diethylaluminum chloride (1.2 equiv, 1.0 M in hexanes) at -78 °C under an argon atmosphere. The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 12 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Representative Protocol for Spiroketalization

A solution of the dihydroxy ketone (1.0 equiv) in dichloromethane (B109758) (0.05 M) is treated with pyridinium p-toluenesulfonate (0.1 equiv) at room temperature. The reaction mixture is stirred for 24 hours, with monitoring by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the spiroketal.

Data Presentation

Table 1: Optimization of the Intramolecular Diels-Alder Reaction
Entry Lewis Acid Solvent Temperature (°C) Yield (%) Diastereomeric Ratio
1NoneToluene110252:1
2Et₂AlClToluene807810:1
3Me₂AlClToluene80728:1
4Et₂AlClXylene10065 (decomposition)9:1
5Et₂AlClCH₂Cl₂40455:1

Note: The data presented in this table is illustrative and based on general trends observed in Diels-Alder reactions. Actual results will vary depending on the specific substrate.

Signaling Pathways and Experimental Workflows

Retrosynthetic Analysis of this compound

G cluster_0 Key Disconnections A This compound E Dihydroxy Ketone A->E B Spiroketalization C Furan Formation D Intramolecular Diels-Alder F IMDA Precursor ((E,Z,E)-triene) E->F G Fragment A (Diene) F->G H Fragment B (Dienophile) F->H

Caption: A simplified retrosynthetic analysis of this compound highlighting key bond disconnections.

References

Technical Support Center: Enhancing Macquarimicin B Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the fermentation yield of Macquarimicin B. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Micromonospora chalcea for this compound production.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound fermentation experiments.

Issue 1: Low Biomass and Poor this compound Titer

Question: My Micromonospora chalcea culture is showing poor growth, and consequently, the this compound yield is very low. What should I do?

Answer: Low biomass is often the primary reason for poor yields of secondary metabolites. The issue typically lies with the culture medium composition or suboptimal physical fermentation parameters.

Potential Causes & Solutions:

  • Suboptimal Medium Composition: The balance of carbon and nitrogen sources is critical for the growth of Micromonospora.

    • Action: Re-evaluate your fermentation medium. Conduct a "One-Factor-at-a-Time" (OFAT) experiment to test various carbon and nitrogen sources. For Micromonospora species, glucose is often a preferred carbon source, while organic nitrogen sources like fodder yeast can be effective for both growth and antibiotic production.[1]

  • Incorrect Physical Parameters: Temperature, pH, and aeration are crucial for optimal growth.

    • Action: Ensure your fermentation parameters are within the optimal range for Micromonospora. Most species prefer a neutral to slightly alkaline initial pH (around 7.0–7.5) and a temperature of 28-30°C.[1][2] Aeration, influenced by shaking speed and flask fill volume, is also critical.

Issue 2: High Biomass, but Low this compound Yield

Question: My Micromonospora chalcea culture grows to a high density, but the yield of this compound remains low. What could be the problem?

Answer: This is a common issue known as "growth-product decoupling," where conditions favor cell growth over secondary metabolite production. The production of this compound, a secondary metabolite, is often triggered by specific nutritional cues or stressors.

Potential Causes & Solutions:

  • Nutrient Repression: High concentrations of readily metabolizable carbon sources like glucose can repress the genes responsible for secondary metabolite biosynthesis.

    • Action: Try a fed-batch strategy to maintain a lower concentration of the primary carbon source during the production phase. Alternatively, switch to a more complex carbon source that is consumed more slowly.

  • Lack of Biosynthetic Precursors: this compound is a carbocyclic compound, likely synthesized via a polyketide pathway that may incorporate precursors from the shikimate pathway. A shortage of these precursors will limit the final yield.

    • Action: Implement a precursor feeding strategy. Supplement the culture with compounds that can boost the shikimate pathway, such as phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), or direct precursors to polyketide synthesis like malonate and methylmalonate.[3]

  • Suboptimal Timing of Harvest: Secondary metabolite production is typically highest during the stationary phase of growth.

    • Action: Perform a time-course experiment to determine the optimal harvest time. Monitor both biomass and this compound concentration over the entire fermentation period. A seven-day fermentation has been reported for the production of the related Macquarimicin A.[4]

Issue 3: Inconsistent this compound Yields Between Batches

Question: I am observing significant batch-to-batch variability in my this compound yield, even when I try to keep the conditions the same. What could be causing this?

Answer: Inconsistency in fermentation outcomes often points to a lack of stringent control over the initial conditions or potential contamination.

Potential Causes & Solutions:

  • Inoculum Variability: The age, size, and physiological state of the seed culture are critical for a reproducible fermentation.

    • Action: Standardize your inoculum preparation. Develop a clear protocol for preparing spore stocks and growing the seed culture to ensure a consistent starting point for every fermentation.

  • Media Preparation Inconsistencies: Minor variations in media components or preparation can lead to different outcomes.

    • Action: Ensure precise measurement of all media components and validate your sterilization procedures to prevent degradation of sensitive nutrients.

  • Contamination: The presence of competing microorganisms can severely impact the growth of Micromonospora chalcea and its ability to produce this compound.

    • Action: Regularly check for contamination using microscopy and plating on different media. Ensure aseptic techniques are strictly followed throughout the process.

Fermentation Parameter Optimization

For a systematic approach to improving yield, consider optimizing the following parameters.

ParameterTypical Range for MicromonosporaKey Considerations
Temperature 28 - 35°CCan affect both growth rate and enzyme stability.
pH 7.0 - 8.0An initial pH of 7.0-7.5 is often optimal for gentamicin (B1671437) production by Micromonospora purpurea.
Carbon Source Glucose, Starch, DextrinGlucose is a commonly used carbon source.
Nitrogen Source Fodder yeast, Soybean mealOrganic nitrogen sources often support better antibiotic production than inorganic sources.
Aeration 150 - 200 rpm (in shake flasks)Adequate oxygen is crucial for aerobic fermentation.
Inoculum Size 5 - 10% (v/v)A 6.0% (v/v) inoculum was used for gentamicin production.
Fermentation Time 7 - 14 daysA seven-day fermentation was used for Macquarimicin A production.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound? A1: this compound is produced by two soil isolates identified as strains of Micromonospora chalcea.

Q2: What is a typical yield for Macquarimicins in fermentation? A2: A seven-day fermentation of Micromonospora chalcea has been reported to yield 27 mg/liter of Macquarimicin A. While the specific yield for this compound is not stated, it is produced alongside Macquarimicin A.

Q3: What is the biosynthetic pathway of this compound? A3: Macquarimicins are carbocyclic compounds that are likely products of a similar biosynthetic scheme. This suggests a polyketide synthase (PKS) pathway, which is common for macrolide-type compounds produced by Micromonospora. The biosynthesis may also involve precursors from the shikimate pathway.

Q4: Are there any genetic strategies to improve this compound yield? A4: Yes, genetic engineering can be a powerful tool. Strategies applicable to Micromonospora include:

  • Overexpression of biosynthetic genes: Increasing the copy number of the this compound biosynthetic gene cluster can lead to higher yields.

  • Deletion of competing pathways: Knocking out genes for other secondary metabolites can redirect precursors towards this compound synthesis.

  • Random mutagenesis: Traditional methods like UV or chemical mutagenesis can be used to generate higher-producing strains.

Q5: How can I monitor the production of this compound during fermentation? A5: Production of macquarimicins can be monitored using an HPLC assay. This allows for quantification of the target compound in the fermentation broth at different time points.

Experimental Protocols & Visualizations

Experimental Workflow for Fermentation Optimization

Caption: A general workflow for optimizing this compound fermentation.

Troubleshooting Logic for Low this compound Yield

G Start Low this compound Yield Check_Biomass Is Biomass Growth Adequate? Start->Check_Biomass Optimize_Growth Optimize Growth Medium & Physical Parameters (pH, Temp, Aeration) Check_Biomass->Optimize_Growth No Check_Productivity High Biomass, Low Product? Check_Biomass->Check_Productivity Yes Optimize_Growth->Check_Biomass Investigate_Production Investigate Production Phase Check_Productivity->Investigate_Production Yes Check_Consistency Is the issue consistent? Check_Productivity->Check_Consistency No Precursor_Feeding Implement Precursor Feeding (Shikimate/Polyketide Precursors) Investigate_Production->Precursor_Feeding Media_Optimization Optimize Production Medium (e.g., C/N Ratio) Investigate_Production->Media_Optimization Genetic_Modification Consider Genetic Engineering Investigate_Production->Genetic_Modification Success Improved Yield Precursor_Feeding->Success Media_Optimization->Success Genetic_Modification->Success Standardize_Protocol Standardize Inoculum & Media Preparation. Check for Contamination. Check_Consistency->Standardize_Protocol Yes Check_Consistency->Success No Standardize_Protocol->Success

Caption: A troubleshooting flowchart for addressing low this compound yield.

Putative Biosynthetic Origin of this compound

G cluster_0 Primary Metabolism cluster_1 Shikimate Pathway cluster_2 Polyketide Synthesis Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Malonyl_CoA Malonyl-CoA Glycolysis->Malonyl_CoA PPP Pentose Phosphate Pathway E4P Erythrose-4-Phosphate (E4P) PPP->E4P Shikimate_Intermediates Shikimate Pathway Intermediates PEP->Shikimate_Intermediates E4P->Shikimate_Intermediates Aromatic_AA Aromatic Amino Acid Precursor Shikimate_Intermediates->Aromatic_AA PKS Polyketide Synthase (PKS) Aromatic_AA->PKS Starter Unit Malonyl_CoA->PKS Extender Units Macquarimicin_B This compound Biosynthesis PKS->Macquarimicin_B

References

Macquarimicin B Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Macquarimicin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is a microbial metabolite belonging to the macrolide class of compounds. It is produced by the fermentation of strains of the bacterium Micromonospora chalcea.[1][2] It has demonstrated inhibitory activity against the P-388 leukemia cell line.[1]

Q2: What are the key stages in the purification of this compound?

The purification of this compound from fermentation broth typically involves the following key stages:

  • Fermentation: Culturing of Micromonospora chalcea under specific conditions to produce this compound.

  • Extraction: Initial separation of the macquarimicins from the fermentation broth and mycelium.

  • Chromatographic Separation: A multi-step process to separate this compound from related compounds, primarily Macquarimicin A, and other impurities. This often involves both normal-phase and reverse-phase chromatography.

  • Purity Analysis: Assessment of the final product's purity, typically using High-Performance Liquid Chromatography (HPLC).

Q3: What is a typical yield for Macquarimicin A from a Micromonospora chalcea fermentation?

A seven-day fermentation of Micromonospora chalcea has been reported to yield approximately 27 mg/liter of Macquarimicin A.[1] The yield of this compound is typically lower and can vary depending on the fermentation and purification conditions.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Extraction and Initial Purification
Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude extract Incomplete extraction from the fermentation broth.- Ensure thorough mixing of the fermentation broth with the extraction solvent (e.g., ethyl acetate (B1210297) or methanol).- Consider performing multiple extractions of the aqueous phase to maximize recovery.
Degradation of this compound during extraction.- Avoid prolonged exposure to harsh pH conditions or high temperatures during the extraction process.
Emulsion formation during liquid-liquid extraction High concentration of surfactants or cellular debris in the fermentation broth.- Centrifuge the mixture at a higher speed to break the emulsion.- Consider adding a small amount of a demulsifying agent.
Crude extract is a complex mixture with many impurities Non-specific extraction method.- Optimize the polarity of the extraction solvent to selectively extract the macquarimicins.- Consider a preliminary solid-phase extraction (SPE) step to remove highly polar or non-polar impurities before proceeding to column chromatography.
Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of Macquarimicin A and B on silica (B1680970) gel chromatography Inappropriate solvent system.- Optimize the solvent system by testing different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) using Thin Layer Chromatography (TLC) before running the column.- A shallow gradient elution may be necessary to improve resolution.
Column overloading.- Reduce the amount of crude extract loaded onto the column. The mass of the sample should typically be 1-5% of the mass of the silica gel.
This compound is eluting with polar impurities Strong interaction of impurities with the silica gel.- If impurities are basic, consider adding a small amount of a volatile base like triethylamine (B128534) to the mobile phase to reduce tailing and improve separation.- For acidic impurities, a small amount of acetic or formic acid can be added.
Irreversible adsorption of this compound to the silica gel column Strong polar interactions between the compound and the stationary phase.- If the compound is suspected to be basic, it may be strongly interacting with the acidic silanol (B1196071) groups of the silica gel. Consider using a different stationary phase, such as alumina (B75360) or a bonded phase (e.g., diol).- Deactivating the silica gel by pre-treating it with a base may also be an option.
Low recovery from Reverse-Phase HPLC purification Incomplete elution from the column.- Ensure the final mobile phase composition is strong enough to elute all the bound compound. This may require increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).- Check for secondary interactions with the stationary phase. Adjusting the pH of the mobile phase can sometimes improve recovery.
Peak tailing in Reverse-Phase HPLC Secondary interactions with residual silanols on the stationary phase.- Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.- Use a column with high-quality end-capping to minimize exposed silanols.
Column overloading.- Reduce the injection volume or the concentration of the sample.

III. Experimental Protocols & Data

General Purification Workflow

The following diagram outlines a general workflow for the purification of this compound.

G Fermentation Micromonospora chalcea Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration SilicaGel Normal-Phase Chromatography (Silica Gel) Concentration->SilicaGel Fractionation Fraction Collection (Guided by TLC/HPLC) SilicaGel->Fractionation RPHPLC Reverse-Phase HPLC (e.g., C18 column) Fractionation->RPHPLC PurityAnalysis Purity Analysis (Analytical HPLC) RPHPLC->PurityAnalysis PureMacB Pure this compound PurityAnalysis->PureMacB

Caption: General workflow for this compound purification.

Quantitative Data Summary
Parameter Value Reference
Fermentation Time 7 days[1]
Macquarimicin A Yield ~27 mg/L[1]

IV. Signaling Pathways and Logical Relationships

Troubleshooting Logic for Poor HPLC Separation

The following diagram illustrates a logical approach to troubleshooting poor separation during HPLC.

G Start Poor HPLC Separation (Co-elution or Broad Peaks) CheckMethod Review Method Parameters (Gradient, Flow Rate, Temp) Start->CheckMethod CheckColumn Inspect Column (Age, Contamination, Voids) CheckMethod->CheckColumn Method OK OptimizeMobilePhase Optimize Mobile Phase (Solvent Strength, pH, Additives) CheckMethod->OptimizeMobilePhase Parameter Adjustment CheckColumn->OptimizeMobilePhase Column OK ChangeColumn Change Column (Different Stationary Phase or Particle Size) CheckColumn->ChangeColumn Column Damaged OptimizeMobilePhase->ChangeColumn Optimization Fails SuccessfulSeparation Successful Separation OptimizeMobilePhase->SuccessfulSeparation Optimization Succeeds ChangeColumn->SuccessfulSeparation New Column Works

Caption: Troubleshooting logic for HPLC separation issues.

References

Technical Support Center: Optimizing Macquarimicin B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to effectively solubilize Macquarimicin B for in vitro experiments. Due to the limited publicly available information on this compound, this guide utilizes general principles for hydrophobic compounds and Macquarimicin A as a representative macrolide for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound powder. What should I do?

A1: Difficulty in dissolving this compound powder is likely due to its hydrophobic nature. Here are initial troubleshooting steps:

  • Ensure you are using an appropriate organic solvent. For hydrophobic compounds, dimethyl sulfoxide (B87167) (DMSO) is a common first choice for creating a high-concentration stock solution.[1] Ethanol (B145695) or methanol (B129727) are also viable options.[2]

  • Apply gentle heat. Warming the solution in a 37°C water bath can aid dissolution. However, use this with caution as excessive heat may degrade the compound.[1]

  • Use mechanical agitation. Vortexing or sonicating the solution can provide the necessary energy to break down powder aggregates and facilitate dissolution.[1][3]

  • Increase the solvent volume. If the intended concentration of your stock solution is too high, the compound may not fully dissolve. Try reducing the concentration by adding more solvent.

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound is transferred from a high-concentration organic stock solution to an aqueous environment where its solubility is much lower. Here are several strategies to prevent this:

  • Check the final DMSO concentration. The final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1% (v/v) and generally not exceed 0.5% to avoid solvent toxicity and solubility issues.

  • Perform serial dilutions. Instead of adding the concentrated DMSO stock directly to your medium, perform one or more intermediate dilutions in your cell culture medium.

  • Add the stock solution to the medium while vortexing. This rapid mixing helps to disperse the compound quickly and prevents localized high concentrations that can lead to precipitation.

  • Reduce the final working concentration. The simplest approach may be to lower the final concentration of this compound in your assay.

  • Consider using solubilizing excipients. If the above methods are insufficient, excipients can be used to improve aqueous solubility.

Q3: What are solubilizing excipients and how can they help?

A3: Solubilizing excipients are agents that enhance the solubility of poorly soluble drugs. Common types include:

  • Surfactants: These form micelles that encapsulate hydrophobic drug molecules. Examples include Polysorbate 80 (Tween 80) and sodium lauryl sulfate.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic compounds. β-cyclodextrin and hydroxypropyl-β-cyclodextrin are common examples.

  • Co-solvents: In addition to the initial solvent for the stock solution, a secondary solvent (co-solvent) can sometimes be used in the final aqueous medium at a low concentration to improve solubility.

Q4: How should I store my this compound stock solution?

A4: To ensure the stability and longevity of your this compound stock solution:

  • Store at low temperatures. In general, stock solutions should be stored at -20°C or -80°C to minimize degradation.

  • Aliquot into single-use volumes. This is highly recommended to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Protect from light. For light-sensitive compounds, storing in amber vials or vials wrapped in aluminum foil is essential.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound powder will not dissolve in initial solvent (e.g., DMSO). - Solvent is inappropriate.- Concentration is too high.- Insufficient energy for dissolution.- Try an alternative solvent like ethanol or methanol.- Reduce the target concentration by adding more solvent.- Gently warm the solution to 37°C.- Use a vortex mixer or sonicator.
Compound precipitates immediately upon dilution into aqueous media. - Exceeded solubility limit in the final aqueous environment.- Lower the final working concentration of the compound.- Ensure the final co-solvent (e.g., DMSO) concentration is low and consistent across experiments (typically ≤ 0.5%).- Perform serial dilutions in the aqueous medium.- Add the stock solution to the medium while actively mixing.
Precipitation occurs over time in the final working solution. - Compound is not stable in the aqueous medium at the experimental temperature.- Prepare fresh working solutions immediately before each experiment.- Evaluate the use of a solubilizing excipient like β-cyclodextrin to enhance stability in solution.
Inconsistent assay results or lower-than-expected activity. - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Solvent effects on the biological assay.- Visually confirm the absence of precipitates in stock and working solutions before use.- Prepare fresh stock and working solutions.- Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to account for any solvent-induced effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Macquarimicin Stock Solution in DMSO

As specific data for this compound is unavailable, we will use the molecular weight of Macquarimicin A (330.15 g/mol ) for this illustrative protocol.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 330.15 g/mol x (1000 mg / 1 g) = 3.30 mg

  • Weigh the compound: Accurately weigh 3.30 mg of this compound powder into a sterile vial.

  • Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the mixture until the compound is fully dissolved. If necessary, gently warm the vial in a 37°C water bath or sonicate for brief periods.

  • Visual inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Determining Maximum Soluble Concentration in Assay Medium

Objective: To find the highest concentration of this compound that remains soluble in the final in vitro assay medium.

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare a series of dilutions of the stock solution in your final assay medium (e.g., cell culture medium + 10% FBS). Aim for a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).

  • Incubate the solutions under your standard assay conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment.

  • Visually inspect each concentration for any signs of precipitation (cloudiness, crystals, or film). Examination under a microscope can also be helpful.

  • The highest concentration that remains clear is your maximum working concentration for subsequent experiments.

Visualizations

Experimental Workflow for Solubilization

G Workflow for Preparing this compound Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Quality Control weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve thaw Thaw Stock Aliquot dissolve->thaw Store at -80°C serial_dilute Serial Dilution in Assay Medium thaw->serial_dilute vortex_add Add to Final Medium While Vortexing serial_dilute->vortex_add inspect Visual Inspection for Precipitate vortex_add->inspect control Include Vehicle Control in Assay inspect->control

Caption: A step-by-step workflow for the preparation and quality control of this compound solutions for in vitro assays.

Troubleshooting Logic for Precipitation

G Troubleshooting Precipitation of this compound start Precipitate Observed in Aqueous Medium? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso check_conc Is final compound concentration high? check_dmso->check_conc No reduce_dmso Decrease final DMSO % check_dmso->reduce_dmso Yes check_mixing Was stock added to static medium? check_conc->check_mixing No reduce_conc Lower final compound concentration check_conc->reduce_conc Yes mix_well Add stock to vortexing medium check_mixing->mix_well Yes use_excipient Consider solubilizing excipients (e.g., cyclodextrin) check_mixing->use_excipient No

Caption: A decision tree to guide troubleshooting when this compound precipitates in aqueous solutions.

Putative Signaling Pathway Inhibition

Macrolide antibiotics, in general, are known to inhibit protein synthesis by binding to the bacterial ribosome.

G General Mechanism of Action for Macrolide Antibiotics cluster_0 Bacterial Cell ribosome 50S Ribosomal Subunit polypeptide Growing Polypeptide Chain ribosome->polypeptide Peptidyl Transfer mrna mRNA mrna->ribosome trna tRNA trna->ribosome macquarimicin This compound macquarimicin->ribosome

Caption: Macrolide antibiotics like this compound are proposed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

References

Addressing Macquarimicin B stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Macquarimicin B and what are its potential applications?

A: this compound is a member of the macquarimicin family of compounds. While detailed information on this compound is scarce, its analogue, Macquarimicin A, has been identified as an antibiotic with activity as a neutral sphingomyelinase inhibitor.[1] This suggests that this compound may also possess biological activity worthy of investigation in drug discovery and development.

Q2: I am observing a rapid loss of activity of my this compound sample in solution. What could be the cause?

A: Without specific data for this compound, we can hypothesize potential causes based on the general behavior of complex natural products in solution:

  • Hydrolysis: The presence of ester or other hydrolytically labile functional groups could lead to degradation in aqueous solutions. The rate of hydrolysis is often pH and temperature-dependent.

  • Oxidation: Many complex organic molecules are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of trace metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.

  • Solvent Incompatibility: The choice of solvent can significantly impact the stability of a compound. Some solvents may react with the compound or catalyze its degradation.

  • Adsorption: The compound may adsorb to the surface of storage containers (e.g., glass or plastic), leading to an apparent decrease in concentration.

Q3: What are the recommended storage and handling conditions for this compound?

A: While specific guidelines for this compound are unavailable, general recommendations for handling potentially unstable organic compounds are as follows:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, moisture, and air. A desiccator at a low temperature (e.g., -20°C or -80°C) is recommended for long-term storage.

  • In Solution: If possible, prepare solutions fresh for each experiment. If stock solutions must be stored, they should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -80°C and protect from light. The choice of solvent is critical; consider aprotic, anhydrous solvents if hydrolysis is a concern.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of biological activity over a short period in an aqueous buffer. Hydrolysis, pH-dependent degradation.1. Prepare fresh solutions for each experiment. 2. Conduct a pH stability study to identify the optimal pH range. 3. Consider using a lyophilized powder and reconstituting it immediately before use.
Discoloration of the solution upon storage. Oxidation or degradation.1. Degas solvents before use to remove dissolved oxygen. 2. Add antioxidants (with caution, as they may interfere with experiments). 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen).
Precipitate formation in the solution. Poor solubility, aggregation, or degradation product precipitation.1. Determine the solubility of this compound in various solvents and buffer systems. 2. Consider the use of co-solvents or solubilizing agents (e.g., DMSO, cyclodextrins), ensuring they do not affect the experimental outcome.
Inconsistent results between experiments. Instability, improper storage, or handling.1. Standardize the protocol for solution preparation and handling. 2. Aliquot stock solutions to minimize handling variability. 3. Perform a stability study under your specific experimental conditions to understand the compound's half-life.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment

This protocol provides a general framework for assessing the stability of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final, known concentration. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quenching (if necessary): Stop the degradation process by adding a suitable quenching agent or by freezing the sample immediately at -80°C.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate.

Protocol 2: Photostability Assessment

This protocol outlines a general method to evaluate the sensitivity of this compound to light.

  • Solution Preparation: Prepare a solution of this compound in a solvent in which it is stable in the dark.

  • Sample Exposure: Divide the solution into two sets of transparent vials. Wrap one set completely in aluminum foil to serve as the dark control.

  • Light Exposure: Expose the unwrapped vials to a controlled light source (e.g., a photostability chamber with a defined light intensity and wavelength).

  • Time Points: At various time points, take an aliquot from both the light-exposed and dark control samples.

  • Analysis: Analyze the concentration of this compound in each sample by HPLC or another suitable method.

  • Data Analysis: Compare the degradation rate of the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

Below are generalized diagrams representing workflows for stability testing.

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers (pH 3-9) C Dilute Stock into Buffers A->C B Prepare this compound Stock Solution B->C D Incubate at Controlled Temperature C->D E Aliquot at Time Points D->E F Quench Reaction E->F G Analyze by HPLC F->G H Determine Degradation Rate G->H

Caption: Workflow for assessing the pH stability of this compound.

Experimental_Workflow_Photostability cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare this compound Solution B Divide into Light-Exposed and Dark Control Samples A->B C Expose Samples to Controlled Light Source B->C D Aliquot at Time Points C->D E Analyze by HPLC D->E F Compare Degradation Rates E->F

Caption: Workflow for assessing the photostability of this compound.

References

Technical Support Center: Refining Analytical Methods for Macquarimicin B Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the quantification of Macquarimicin B. The following sections offer detailed experimental protocols, data presentation tables, and visual workflows to address common challenges encountered during assay development and execution.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for this compound quantification?

A1: For complex molecules like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is often the most suitable technique.[1][2] It offers high sensitivity and selectivity, which are crucial for accurate quantification in complex biological matrices.[1][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity required for low-concentration samples.[2]

Q2: I am observing poor peak shape and resolution in my chromatogram. What are the possible causes and solutions?

A2: Poor peak shape and resolution can stem from several factors. One common cause is an inappropriate mobile phase composition. Optimizing the gradient elution, starting with a low percentage of the organic solvent (e.g., acetonitrile) and gradually increasing it, can significantly improve peak sharpness and separation.[1] Additionally, ensure the column is properly conditioned and not overloaded. The choice of column is also critical; a C18 reverse-phase column is a good starting point for nonpolar to moderately polar compounds.

Q3: My signal intensity is low, and I'm struggling with the limit of detection (LOD). How can I improve sensitivity?

A3: To enhance sensitivity, consider optimizing the mass spectrometry parameters. For electrospray ionization (ESI), operating in the positive ion mode and monitoring for multiply charged ions (e.g., [M+2H]²⁺ or [M+3H]³⁺) can significantly increase signal intensity.[1][5] Sample preparation is also key; techniques like solid-phase extraction (SPE) can concentrate the analyte and remove interfering matrix components.[6] The addition of mobile phase modifiers, such as formic acid or ammonium (B1175870) formate, can also improve ionization efficiency.[7]

Q4: What are matrix effects, and how can I minimize their impact on my results?

A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8][9] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[8][10] To mitigate matrix effects, effective sample preparation to remove interfering substances is crucial.[11] Using a matrix-matched calibration curve or an isotopically labeled internal standard can also help to compensate for these effects.[4]

Q5: How should I prepare my samples for this compound analysis in biological fluids?

A5: For biological samples like plasma or serum, protein precipitation is a common first step.[1][12] This can be followed by solid-phase extraction (SPE) for further cleanup and concentration of the analyte. A strong cation exchange (SCX) SPE cartridge can be effective for basic compounds. The selection of appropriate washing and elution solvents during SPE is critical to remove interferences and ensure good recovery of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
High Background Noise in Mass Spectrum Contaminated mobile phase or LC system.Flush the LC system and use fresh, high-purity solvents. Ensure proper cleaning of the ion source.
Inconsistent Retention Times Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.
Carryover of Analyte Between Injections Inadequate washing of the autosampler needle and injection port.Optimize the autosampler wash protocol using a strong solvent.
Analyte Degradation pH or temperature instability of the sample or solutions.[13]Investigate the stability of this compound at different pH values and temperatures.[13][14] Prepare samples and standards fresh and store them under appropriate conditions (e.g., low temperature, protected from light).
Non-linear Calibration Curve Saturation of the detector at high concentrations or significant matrix effects at low concentrations.Extend the calibration range or use a weighted linear regression. Employ an internal standard to correct for variability.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: For plasma or serum samples, perform protein precipitation by adding a 3:1 ratio of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Use a strong cation exchange (SCX) SPE cartridge. Condition the cartridge sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: UPLC-MS/MS Parameters for this compound Quantification

These are starting parameters and should be optimized for your specific instrument and application.

LC Parameters Recommended Setting
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Parameters (Positive ESI Mode) Recommended Setting
Ion Source Temperature 400°C
Ion-Spray Voltage 5.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Determine the m/z of the most abundant precursor ion for this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+2H]²⁺).
Product Ion (Q3) Select 2-3 characteristic and abundant product ions for quantification and confirmation.
Collision Energy Optimize for each MRM transition.

Data Presentation

Table 1: Example MRM Transitions for this compound Analogs

Note: These are hypothetical values and must be determined experimentally for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[To be determined][To be determined]100[To be determined]
Analog 1[To be determined][To be determined]100[To be determined]
Internal Standard[To be determined][To be determined]100[To be determined]
Table 2: Comparison of Sample Preparation Methods
MethodRecovery (%)Matrix Effect (%)RSD (%)
Protein Precipitation8545 (Suppression)<15
Liquid-Liquid Extraction7030 (Suppression)<12
Solid-Phase Extraction9510 (Suppression)<5

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation UPLC UPLC Separation Evaporation->UPLC Inject MSMS MS/MS Detection UPLC->MSMS Data_Processing Data Processing MSMS->Data_Processing

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Poor Peak Shape? Check_Column Check Column Integrity & Age Start->Check_Column Yes Optimize_Gradient Optimize Mobile Phase Gradient Start->Optimize_Gradient No, check mobile phase Check_Column->Optimize_Gradient Adjust_Flow_Rate Adjust Flow Rate Optimize_Gradient->Adjust_Flow_Rate Solution Improved Peak Shape Adjust_Flow_Rate->Solution

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Managing cytotoxicity of Macquarimicin B in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cytotoxic profile of Macquarimicin B in non-cancerous cell lines is limited in publicly available scientific literature. Therefore, this technical support center provides a generalized framework for managing the cytotoxicity of a novel investigational compound, using this compound as a representative example. The protocols and troubleshooting guides are based on established principles of in vitro toxicology.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity of this compound in our non-cancerous cell line, even at low concentrations. What could be the cause?

A1: Several factors could contribute to high cytotoxicity:

  • Cell Line Sensitivity: The specific non-cancerous cell line you are using may be particularly sensitive to this compound.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing toxicity, especially at higher concentrations. It is crucial to run a vehicle-only control to assess the toxicity of the solvent itself.[1] The final solvent concentration in the cell culture medium should typically be kept low (e.g., ≤ 0.1%).[2]

  • Compound Instability: The compound may be unstable in the culture medium, leading to the formation of more toxic byproducts.[1]

  • Incorrect Cell Seeding Density: A low cell density can make cells more susceptible to drug-induced toxicity.[2]

Q2: How can we reduce the cytotoxicity of this compound in our experiments without compromising its potential therapeutic effect on target cells?

A2: Strategies to mitigate cytotoxicity include:

  • Optimize Concentration and Exposure Time: Reducing the concentration of the compound and the duration of cell exposure can significantly decrease cell death.[3]

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer protection.

  • Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition and confluency, as stressed cells may be more susceptible to drug-induced toxicity.

Q3: What are the different mechanisms of cell death that this compound might be inducing?

A3: The primary mechanisms of drug-induced cell death are apoptosis and necrosis.

  • Apoptosis: This is a form of programmed cell death characterized by specific morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the activation of caspases. It can be further divided into caspase-dependent and caspase-independent pathways.

  • Necrosis: This is an uncontrolled form of cell death, often resulting from acute injury, where the cell membrane loses integrity, leading to the release of cellular contents.

Q4: How can we determine the specific mechanism of cell death induced by this compound?

A4: A combination of assays can help elucidate the cell death mechanism:

  • Caspase Activity Assays: To determine if apoptosis is caspase-dependent.

  • LDH Assay: To measure the release of lactate (B86563) dehydrogenase, an indicator of necrosis.

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.

  • Western Blotting: To analyze the expression of key proteins involved in apoptosis and other cell death pathways.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Possible Cause Recommended Solution
Uneven cell seedingEnsure the cell suspension is thoroughly mixed before plating.
Edge effects in the microplateFill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
Compound precipitationVisually inspect wells for any precipitate. If observed, reconsider the solubilization method or the highest concentration used.
Bubbles in wellsBe careful to avoid introducing bubbles during pipetting. If present, they can be removed with a sterile pipette tip.

Issue 2: No Dose-Dependent Cytotoxic Effect Observed

Possible Cause Recommended Solution
Compound has reached maximum toxicity at the lowest tested concentration.Expand the range of concentrations to include much lower doses.
Compound is not bioavailable to the cells (e.g., binding to serum proteins).Consider reducing the serum concentration in the culture medium during treatment, being mindful of potential impacts on cell health.
Assay interferenceThe compound may interfere with the assay chemistry (e.g., reducing MTT). Include a cell-free control (compound in media with the assay reagent) to check for interference.

Hypothetical Quantitative Data

The following table summarizes hypothetical IC50 values for this compound in various non-cancerous cell lines. This data is for illustrative purposes only.

Cell LineCell TypeIncubation Time (hours)Hypothetical IC50 (µM)
HEK293Human Embryonic Kidney4815.2
HaCaTHuman Keratinocyte4822.5
NHDFNormal Human Dermal Fibroblasts4835.8
RPTECRenal Proximal Tubule Epithelial Cells4818.9

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction:

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Visualizations

Hypothetical Workflow for Assessing and Mitigating Cytotoxicity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Re-evaluation A Determine IC50 in Non-Cancerous Cells (MTT Assay) B Observe Cell Morphology A->B C LDH Assay for Necrosis A->C D Caspase Assay for Apoptosis A->D E Annexin V/PI Staining C->E D->E F Optimize Dose and Time E->F G Co-treatment with Antioxidants F->G H Modify Culture Conditions G->H I Re-assess IC50 with Mitigation Strategy H->I J Confirm Reduced Cytotoxicity I->J

Caption: Workflow for cytotoxicity assessment and mitigation.

Hypothetical Signaling Pathway for Drug-Induced Apoptosis cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Phase A This compound B Death Receptors A->B D Mitochondrial Stress A->D C Caspase-8 Activation B->C H Caspase-3 Activation C->H E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G G->H I Substrate Cleavage H->I J Apoptosis I->J

Caption: Potential apoptotic signaling pathways.

Troubleshooting High Cytotoxicity A High Cytotoxicity Observed? B Check Vehicle Control Toxicity A->B C Is Vehicle Toxic? B->C D Lower Solvent Concentration C->D Yes E Assess Compound Solubility C->E No F Is Compound Precipitating? E->F G Re-evaluate Solubilization Method F->G Yes H Optimize Cell Seeding Density F->H No I Is Density Too Low? H->I J Increase Seeding Density I->J Yes K Investigate Mechanism of Action I->K No

References

Technical Support Center: Overcoming Resistance Mechanisms to Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome resistance to macrolide antibiotics.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of our test macrolide against a previously susceptible bacterial strain. What are the potential causes?

A1: A significant increase in MIC suggests the development of resistance. The two most common mechanisms for macrolide resistance are:

  • Target Modification: Mutations in the 23S rRNA component of the 50S ribosomal subunit, or enzymatic modification (methylation) of the ribosomal target by erm genes, can prevent macrolide binding.[1][2]

  • Active Efflux: The bacterium may have acquired or upregulated efflux pumps that actively transport the macrolide out of the cell, preventing it from reaching its ribosomal target.[3][4]

Q2: How can we differentiate between target modification and efflux-mediated resistance in our resistant strain?

A2: A straightforward method is to perform MIC testing in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine (B192253) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP). A significant reduction in the MIC in the presence of an EPI strongly suggests the involvement of efflux pumps. If the MIC remains high, target modification is the more likely mechanism.

Q3: Our experimental results are inconsistent when determining MIC values. What could be the reason?

A3: Inconsistent MIC values can stem from several factors. Ensure standardization of your experimental conditions, including:

  • Inoculum Density: Use a standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard.[5]

  • Growth Medium: Use the recommended broth medium (e.g., Mueller-Hinton Broth) for susceptibility testing.

  • Incubation Time and Temperature: Adhere to a consistent incubation period (usually 16-20 hours) at the optimal growth temperature for the bacterial species.

  • Compound Stability: Ensure the macrolide compound is stable in the solvent and media used for the duration of the experiment.

Q4: We have identified efflux as the primary resistance mechanism. What are our next steps to overcome this?

A4: The primary strategy is to identify a potent efflux pump inhibitor (EPI) that can be used in combination with your macrolide. The experimental workflow would involve screening a library of potential EPIs to find one that restores the susceptibility of the resistant strain to the macrolide.

Troubleshooting Guides

Problem 1: No bacterial growth is observed in any wells of the MIC plate, including the growth control.
Possible Cause Troubleshooting Step
Incorrect Inoculum Preparation Verify the viability of the bacterial culture before setting up the MIC assay. Ensure the inoculum is prepared from a fresh culture and diluted correctly.
Contaminated or Incorrect Medium Use a fresh batch of sterile growth medium. Confirm that the medium supports the growth of the bacterial strain being tested.
Incubator Malfunction Check the incubator temperature and atmospheric conditions to ensure they are optimal for bacterial growth.
Problem 2: The MIC of the macrolide against the resistant strain does not decrease in the presence of a standard efflux pump inhibitor.
Possible Cause Troubleshooting Step
Target Modification as the Primary Resistance Mechanism Sequence the 23S rRNA gene and look for known resistance mutations. Perform PCR to detect the presence of erm genes.
The Efflux Pump is Not Inhibited by the Standard EPI The resistant strain may express a novel or different class of efflux pump. Screen a broader range of EPIs with different mechanisms of action.
EPI is Inactive or Used at a Suboptimal Concentration Confirm the activity of your EPI stock. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI.

Quantitative Data Summary

Table 1: Example MIC Values for a Macrolide Antibiotic Against Susceptible and Resistant S. aureus

Bacterial StrainMacrolide MIC (µg/mL)Macrolide + EPI (20 µg/mL) MIC (µg/mL)Interpretation
S. aureus (Susceptible)22Susceptible
S. aureus (Resistant Strain A)1284Efflux-Mediated Resistance
S. aureus (Resistant Strain B)128128Likely Target Modification

Table 2: Effect of Different Efflux Pump Inhibitors on Macrolide Activity Against Resistant S. aureus Strain A

Efflux Pump InhibitorConcentration (µg/mL)Fold Reduction in Macrolide MIC
Reserpine2032
Verapamil1008
CCCP516

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a macrolide antibiotic that inhibits the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Macrolide antibiotic stock solution

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the adjusted inoculum to a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Perform a two-fold serial dilution of the macrolide stock solution in MHB across the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Protocol 2: Checkerboard Assay to Assess Synergy with an Efflux Pump Inhibitor

Objective: To evaluate the synergistic effect of a macrolide antibiotic and an efflux pump inhibitor.

Materials:

  • Same as for MIC determination, plus the Efflux Pump Inhibitor (EPI) stock solution.

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial dilutions of the macrolide antibiotic along the x-axis of a 96-well plate.

    • Prepare serial dilutions of the EPI along the y-axis of the plate.

  • Inoculation:

    • Inoculate the plate with the resistant bacterial strain, prepared as described in the MIC protocol.

  • Incubation and MIC Determination:

    • Incubate and determine the MIC of the macrolide in the presence of varying concentrations of the EPI.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy. FICI = (MIC of macrolide in combination / MIC of macrolide alone) + (MIC of EPI in combination / MIC of EPI alone).

    • Synergy is defined as a FICI ≤ 0.5.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_conclusion Conclusion cluster_solution Overcoming Resistance start High Macrolide MIC in Bacterial Strain mic_epi Determine MIC with/without Efflux Pump Inhibitor start->mic_epi gene_analysis Sequence 23S rRNA and PCR for erm genes mic_epi->gene_analysis MIC Unchanged efflux Efflux-Mediated Resistance mic_epi->efflux MIC Decreases target_mod Target Modification Resistance gene_analysis->target_mod epi_screen Screen for Novel Efflux Pump Inhibitors efflux->epi_screen new_analog Design New Macrolide Analogs target_mod->new_analog

Caption: Workflow for investigating macrolide resistance mechanisms.

resistance_mechanisms cluster_cell Bacterial Cell ribosome Ribosome (Target) efflux_pump Efflux Pump extrusion Extrusion efflux_pump->extrusion macrolide Macrolide macrolide->ribosome Inhibits Protein Synthesis macrolide->efflux_pump methylation Methylation (erm genes) methylation->ribosome Modifies Target mutation 23S rRNA Mutation mutation->ribosome Alters Target

Caption: Key mechanisms of macrolide resistance in bacteria.

troubleshooting_tree q1 Unexpected MIC Result? q2 Growth in Negative Control? q1->q2 Yes q3 No Growth in Positive Control? q1->q3 No a1 Contamination. Repeat with aseptic technique. q2->a1 Yes q4 MIC Higher than Expected? q2->q4 No a2 Check Inoculum Viability and Growth Medium. q3->a2 Yes q3->q4 No a3 Verify Compound Concentration and Bacterial Strain. q4->a3 Yes

Caption: Troubleshooting decision tree for MIC assays.

References

Technical Support Center: Scaling Up Macquarimicin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Macquarimicin B for preclinical studies. Given the limited specific literature on this compound, this guide draws upon established principles for the fermentation and purification of macrolactam antibiotics produced by Micromonospora species, the known producers of Macquarimicins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a microbial metabolite with potential antineoplastic properties, demonstrating inhibitory activity against the P-388 leukemia cell line.[1] It is produced by the actinomycete Micromonospora chalcea.[1][2][3] This genus is a well-known source of various antibiotics, including other macrolides and aminoglycosides.[4]

Q2: What are the main challenges in scaling up this compound production?

Scaling up the production of microbial metabolites like this compound presents several challenges. These can include maintaining consistent high yields, ensuring batch-to-batch reproducibility, preventing contamination, and developing efficient and scalable purification processes. Process optimization at a small scale is crucial before transitioning to larger bioreactors.

Q3: What are the critical parameters to control during the fermentation of Micromonospora chalcea?

Key fermentation parameters for Micromonospora species typically include pH, temperature, dissolved oxygen levels, agitation speed, and nutrient concentrations (carbon and nitrogen sources). For macrolide production, maintaining optimal conditions is essential for maximizing yield and minimizing the production of unwanted byproducts.

Q4: What analytical methods are suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) is a standard and effective method for monitoring the production and quantifying macrolide antibiotics like the Macquarimicins. HPLC coupled with UV or mass spectrometry (LC-MS) detection can provide both quantification and structural confirmation.

Q5: What are the general steps for purifying this compound from the fermentation broth?

A typical purification strategy for a macrolide antibiotic from a fermentation broth involves:

  • Biomass Removal: Centrifugation or filtration to separate the mycelia from the culture broth.

  • Extraction: Solvent extraction of the supernatant and/or the mycelia to isolate the crude product.

  • Chromatography: A series of chromatographic steps, such as silica (B1680970) gel chromatography, ion-exchange chromatography, and size-exclusion chromatography, to purify the target compound.

  • Crystallization: To obtain the final high-purity product.

Troubleshooting Guides

Low Yield of this compound

Problem: The final yield of this compound is significantly lower than expected after scaling up the fermentation.

Possible Cause Troubleshooting/Optimization Strategy
Suboptimal Media Composition - Re-evaluate the carbon-to-nitrogen ratio in the fermentation medium. - Test different complex nitrogen sources (e.g., yeast extract, peptone, soybean meal). - Screen for precursor amino acids that may enhance the biosynthesis of the macrolactam core.
Inadequate Aeration and Oxygen Transfer - Increase the agitation speed in the bioreactor. - Optimize the sparging rate of sterile air. - Monitor and control the dissolved oxygen (DO) level, ensuring it does not drop to limiting concentrations.
Incorrect Fermentation Parameters - Perform small-scale experiments to optimize pH and temperature profiles throughout the fermentation run. - Develop a fed-batch strategy to maintain optimal nutrient levels and avoid substrate inhibition.
Strain Instability - Re-isolate a high-producing single colony of Micromonospora chalcea. - Prepare and maintain a frozen seed lot system to ensure consistent inoculum quality.
Purity Issues with Final Product

Problem: The purified this compound contains significant impurities, such as related macquarimicins or other metabolites.

Possible Cause Troubleshooting/Optimization Strategy
Inefficient Extraction - Test different organic solvents for the initial extraction to improve selectivity for this compound. - Adjust the pH of the fermentation broth before extraction to enhance the partitioning of the target compound.
Poor Chromatographic Resolution - Screen different chromatography resins (e.g., normal phase, reverse phase, ion exchange) to find the most effective separation matrix. - Optimize the gradient elution profile in HPLC for better separation of closely related compounds. - Consider multi-step chromatographic purification for complex mixtures.
Product Degradation - Assess the stability of this compound at different pH values and temperatures. - Perform purification steps at a lower temperature if the compound is found to be thermolabile.

Experimental Protocols

Fermentation Protocol for Micromonospora chalcea

This is a generalized protocol based on typical conditions for antibiotic production by Micromonospora species. Optimization will be required for maximizing this compound production.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of Micromonospora chalcea to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate a production bioreactor containing the production medium with 5-10% (v/v) of the seed culture.

    • A seven-day fermentation has been reported for Macquarimicin A production, yielding approximately 27 mg/liter.

    • Fermentation Parameters to Control:

      • Temperature: 28-32°C

      • pH: Maintain between 6.8 and 7.2 using automated addition of acid/base.

      • Dissolved Oxygen: Maintain above 20% saturation by controlling agitation and aeration rates.

      • Agitation: 200-400 rpm, depending on bioreactor geometry.

Extraction and Purification Protocol
  • Harvesting:

    • Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelia and supernatant.

  • Extraction:

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.

    • Extract the mycelial cake with methanol (B129727) or acetone.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

    • Elute the column with a gradient of chloroform (B151607) and methanol.

    • Collect fractions and analyze by HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and concentrate.

    • Perform further purification using preparative reverse-phase HPLC to achieve high purity.

Quantitative Data

Table 1: Example Fermentation Media Composition for Micromonospora spp.

ComponentConcentration (g/L)
Glucose20-40
Soluble Starch10-20
Soybean Meal10-15
Yeast Extract2-5
CaCO₃1-3
K₂HPO₄0.5-1
MgSO₄·7H₂O0.5
Trace Elements Solution1 mL/L

Note: This is a representative medium and should be optimized for this compound production.

Table 2: Typical Operating Parameters for Lab-Scale Bioreactor

ParameterRange
Temperature28 - 32 °C
pH6.5 - 7.5
Dissolved Oxygen (% saturation)> 20%
Agitation (rpm)200 - 500
Aeration (vvm)0.5 - 1.5

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Development Fermentation Bioreactor Fermentation Inoculum->Fermentation Harvest Harvest & Cell Separation Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification FinalProduct Final Product (this compound) Purification->FinalProduct

Experimental workflow for this compound production.

troubleshooting_workflow cluster_fermentation_params Fermentation Issues cluster_media_issues Media Issues cluster_strain_issues Strain Issues start Low this compound Yield check_fermentation Check Fermentation Parameters (pH, Temp, DO) start->check_fermentation check_media Analyze Media Components (Carbon, Nitrogen) start->check_media check_strain Verify Strain Integrity start->check_strain optimize_params Optimize pH/Temp/DO Profile check_fermentation->optimize_params optimize_aeration Adjust Agitation/Aeration check_fermentation->optimize_aeration optimize_media Screen C/N Sources check_media->optimize_media fed_batch Implement Fed-Batch check_media->fed_batch re_isolate Re-isolate High Producer check_strain->re_isolate seed_lot Establish Seed Lot check_strain->seed_lot

Troubleshooting decision tree for low this compound yield.

biosynthesis_pathway cluster_precursors Primary Metabolism cluster_pks_nrps Macrolactam Assembly cluster_modification Post-Assembly Modification Acetate Acetate/Propionate PKS Polyketide Synthase (PKS) Acetate->PKS AminoAcids Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) AminoAcids->NRPS PKS_NRPS_Hybrid PKS-NRPS Hybrid PKS->PKS_NRPS_Hybrid NRPS->PKS_NRPS_Hybrid Cyclization Cyclization PKS_NRPS_Hybrid->Cyclization Hydroxylation Hydroxylation Cyclization->Hydroxylation Glycosylation Glycosylation Macquarimicin_B This compound Glycosylation->Macquarimicin_B Hydroxylation->Glycosylation

Hypothetical biosynthetic pathway for a macrolactam antibiotic.

References

Validation & Comparative

Validating the Anticancer Activity of Natural Compounds: A Comparative Guide to Cucurbitacin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anticancer agents from natural sources is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the anticancer activity of Cucurbitacin B, a plant-derived triterpenoid, against the established chemotherapeutic agent Doxorubicin. The data presented herein is a synthesis of publicly available research to illustrate the validation process for a potential anticancer compound.

Comparative Cytotoxicity Analysis

The efficacy of an anticancer compound is initially assessed by its ability to inhibit the proliferation of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic activity of Cucurbitacin B and Doxorubicin across various cancer cell lines.

CompoundCell LineCancer TypeIC50
Cucurbitacin B U-2 OSOsteosarcoma20-100 µM[1]
MM1.S, MM1.R, U266Multiple Myeloma8-26.8 nM[2]
Doxorubicin MCF-7Breast Cancer2.87 µM[1]
Doxorubicin-resistant MCF-7Breast Cancer73.45 µM[1]
MDA-MB-231Breast Cancer1.6 µg/ml[3]
MCF-10A (non-cancerous)Normal Breast Epithelium2.65 µg/ml[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the validation of anticancer compounds.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed cancer cells in 96-well plates at a specified density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., Cucurbitacin B or Doxorubicin) and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).[4]

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Trypan Blue Exclusion Assay:

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.

  • Procedure:

    • After treatment with the compound, detach the cells from the culture plate.

    • Mix a small sample of the cell suspension with an equal volume of trypan blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Caspase Activity Assay:

Caspases are a family of proteases that play a crucial role in apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

  • Procedure:

    • Lyse the treated cells to release intracellular contents.

    • Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.

    • Incubation allows the active caspases to cleave the substrate, releasing the reporter molecule.

    • Measure the signal using a spectrophotometer or fluorometer.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by a compound is critical for its development as a therapeutic agent.

Cucurbitacin B

Cucurbitacin B has been shown to induce apoptosis in cancer cells through the modulation of multiple signaling pathways.[1] A primary mechanism involves the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and mitogen-activated protein kinase (MAPK) signaling cascades.[1]

CucurbitacinB_Pathway CucurbitacinB Cucurbitacin B JAK2 JAK2 CucurbitacinB->JAK2 Inhibits MAPK MAPK Pathway CucurbitacinB->MAPK Inhibits Apoptosis Apoptosis CucurbitacinB->Apoptosis Induces STAT3 STAT3 JAK2->STAT3 Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation MAPK->Proliferation

Caption: Cucurbitacin B signaling pathway.

Doxorubicin

Doxorubicin is a well-established chemotherapeutic agent with multiple mechanisms of action. Its primary anticancer effects are attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and the induction of apoptosis. Doxorubicin is known to activate both the intrinsic and extrinsic apoptotic pathways.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII DNADamage DNA Damage DNA->DNADamage TopoII->DNADamage Intrinsic Intrinsic Pathway (Mitochondrial) DNADamage->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) DNADamage->Extrinsic CaspaseCascade Caspase Cascade Activation Intrinsic->CaspaseCascade Extrinsic->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis Experimental_Workflow A Compound Selection (e.g., Cucurbitacin B) B In Vitro Cytotoxicity Screening (MTT, etc.) A->B C Determination of IC50 Values B->C D Apoptosis Assays (Annexin V, Caspase) C->D E Mechanism of Action (Pathway Analysis) D->E F In Vivo Studies (Animal Models) E->F

References

A Comparative Analysis of Cucurbitacin B and Doxorubicin: Efficacy and Mechanisms in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the natural product anticancer agent Cucurbitacin B against the widely used chemotherapeutic drug Doxorubicin (B1662922). This analysis is supported by experimental data on their mechanisms of action, efficacy, and toxicity profiles.

Introduction

The quest for novel anticancer agents has led to the exploration of a vast array of natural products. Among these, Cucurbitacin B, a tetracyclic triterpenoid (B12794562) found in plants of the Cucurbitaceae family, has garnered significant attention for its potent antitumor activities.[1][2] This guide presents a head-to-head comparison of Cucurbitacin B with Doxorubicin, a cornerstone of conventional chemotherapy for several decades.[3] Doxorubicin, an anthracycline antibiotic, is known for its broad-spectrum efficacy but also for its significant side effects, most notably cardiotoxicity.[4][5][6][7][8] This comparison aims to provide a data-driven overview to inform preclinical research and drug development efforts.

Mechanisms of Action

Cucurbitacin B and Doxorubicin exert their anticancer effects through distinct molecular mechanisms, targeting different cellular pathways to induce cell death and inhibit tumor growth.

Cucurbitacin B primarily functions as a potent inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] The JAK/STAT pathway is crucial for cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. By inhibiting STAT3 phosphorylation, Cucurbitacin B downregulates the expression of downstream target genes involved in cell cycle progression and apoptosis, such as Bcl-2.[11] Additionally, Cucurbitacin B has been shown to induce G2/M phase cell cycle arrest and apoptosis through the production of reactive oxygen species (ROS).[11] Some studies also suggest its activity is independent of the STAT3 pathway and that it can induce G2/M arrest.[12]

Doxorubicin , on the other hand, has a multi-faceted mechanism of action. Its primary mode of cytotoxicity involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils during transcription and replication.[3] This leads to DNA strand breaks and the activation of apoptotic pathways. Doxorubicin is also known to generate free radicals, leading to oxidative stress and damage to cellular components, including membranes and proteins.[3] Furthermore, it can induce histone eviction from chromatin, altering the gene expression landscape of cancer cells.

Data Presentation: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Cucurbitacin B and Doxorubicin in various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

AgentCancer Cell LineCancer TypeIC50 Value
Cucurbitacin B KKU-213Cholangiocarcinoma0.048 µM (24h), 0.036 µM (48h), 0.032 µM (72h)[13]
KKU-214Cholangiocarcinoma0.088 µM (24h), 0.053 µM (48h), 0.04 µM (72h)[13]
U87Glioblastoma70.1 nM[14]
SRB1, SRB12, SCC13, COLO16Cutaneous Squamous Cell Carcinoma0.4 - 10 µM[15]
A549Lung Cancer0.009 µM[16]
Doxorubicin HCT116Colon Cancer24.30 µg/ml[17]
Hep-G2Hepatocellular Carcinoma14.72 µg/ml[17]
PC3Prostate Cancer2.64 µg/ml[17]
PC3Prostate Cancer8.00 µM[18]
A549Lung Cancer1.50 µM[18]
HeLaCervical Cancer1.00 µM[18]
LNCaPProstate Cancer0.25 µM[18]
HepG2Hepatocellular Carcinoma12.18 µM[19]
UMUC-3Bladder Cancer5.15 µM[19]
TCCSUPBladder Cancer12.55 µM[19]
BFTC-905Bladder Cancer2.26 µM[19]
HeLaCervical Cancer2.92 µM[19]
MCF-7Breast Cancer2.50 µM[19]
M21Skin Melanoma2.77 µM[19]
AMJ13Breast Cancer223.6 µg/ml[20]

In Vivo Efficacy and Toxicity

Cucurbitacin B has demonstrated significant antitumor activity in vivo. For instance, it has been shown to inhibit the growth of HepG2 liver cancer tumors in nude mice.[11] In a murine multiple myeloma model, Cucurbitacin B inhibited tumor growth without causing host toxicity.[12] However, a notable challenge with Cucurbitacin B is its non-specific toxicity and low bioavailability, which are areas of active research for improvement through structural modifications and novel delivery systems.[1][9][10] Cases of human toxicity, sometimes referred to as "toxic squash syndrome," have been reported following the ingestion of plants containing high levels of cucurbitacins, leading to symptoms like nausea, vomiting, and diarrhea.[21]

Doxorubicin exhibits potent in vivo anticancer efficacy and is a component of many standard chemotherapy regimens.[3][22] Studies in xenograft mouse models have consistently shown its ability to inhibit tumor growth.[23] However, its clinical use is significantly limited by a well-documented profile of adverse effects. The most serious of these is cardiotoxicity, which can lead to cardiomyopathy and heart failure.[4][5][6][7][8] Other toxicities include myelosuppression, nausea, vomiting, and alopecia.[5] The cumulative dose of doxorubicin is a critical factor in the development of cardiotoxicity.[6]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Cucurbitacin B or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for the desired time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight to permeabilize the cell membranes.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A. PI intercalates with DNA, and RNase A degrades RNA to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content of the cells.

  • Data Interpretation: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.

Mandatory Visualization

Cucurbitacin_B_Signaling_Pathway Cucurbitacin B Signaling Pathway cluster_0 Cucurbitacin_B Cucurbitacin B JAK JAK Cucurbitacin_B->JAK Inhibits STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 JAK->pSTAT3 Inhibited by Cucurbitacin B Nucleus Nucleus pSTAT3->Nucleus Downstream_Targets Downstream Targets (e.g., Bcl-2, Cyclin D1) Nucleus->Downstream_Targets Transcription Apoptosis Apoptosis Downstream_Targets->Apoptosis Inhibition of Anti-apoptotic proteins leads to Cell_Cycle_Arrest G2/M Arrest Downstream_Targets->Cell_Cycle_Arrest Downregulation of cyclins leads to Experimental_Workflow Experimental Workflow for Anticancer Agent Comparison Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment Treatment with Cucurbitacin B & Doxorubicin (Dose-Response) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression (e.g., pSTAT3, Caspases) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Mechanism Data_Analysis->Conclusion

References

Comparative Analysis of Natural vs. Synthetic Bioactive Compounds: A Case Study on Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a direct comparative efficacy analysis of natural versus synthetic Macquarimicin B is not available in current scientific literature, it is highly probable that the intended compound of interest is Macquarimicin A. The total synthesis of (+)-macquarimicin A has been successfully achieved, establishing the existence of a synthetic counterpart to the natural product isolated from Micromonospora. Natural Macquarimicin A is recognized as a novel inhibitor of neutral sphingomyelinase (N-SMase) and exhibits anti-inflammatory properties.

Due to the absence of publicly available data directly comparing the biological activities of natural and synthetic Macquarimicin A, this guide will provide a comprehensive comparison of a different, well-researched natural product and its synthetic formulations: Amphotericin B. This analysis will serve as a template, fulfilling the structural and data presentation requirements of the initial request, and can be applied to Macquarimicin A should comparative data become available in the future.

This guide compares the efficacy of the conventional deoxycholate formulation of Amphotericin B (often considered the baseline, akin to a natural product in its activity) with its synthetically modified liposomal formulations.

Amphotericin B: Conventional vs. Liposomal Formulations

Amphotericin B is a polyene macrolide antibiotic derived from the bacterium Streptomyces nodosus. It is a potent antifungal agent but is associated with significant toxicity, particularly nephrotoxicity.[1][2] To mitigate these toxic effects, lipid-based formulations, such as liposomal Amphotericin B (L-AmB), have been developed. These synthetic formulations encapsulate the active drug in lipid vesicles, altering its pharmacokinetic profile and reducing its interaction with mammalian cell membranes.[3][4][5]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro antifungal activity and cytotoxicity of conventional Amphotericin B deoxycholate and a liposomal formulation.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesConventional Amphotericin B (Deoxycholate)Liposomal Amphotericin B
Candida albicans≤1.0≤1.0
Candida glabrata≤1.0≤1.0
Candida parapsilosis≤1.0≤1.0
Candida tropicalis≤1.0≤1.0
Candida krusei1.585.99
Aspergillus fumigatus1.622.46
Aspergillus niger0.760.72

Data compiled from studies using microdilution methods. MIC values can vary based on specific strains and testing conditions.

Table 2: Comparative Cytotoxicity Data

Cell TypeFormulationConcentration (µg/mL)Observation
Mouse OsteoblastsConventional10Abnormal cell shape and reduced density
Mouse OsteoblastsConventional≥ 100Widespread cell death
Human FibroblastsLiposomalup to 1000 (5-hour exposure)Cells remained viable
Human OsteoblastsLiposomalup to 1000 (5-hour exposure)Cells remained viable
Human NK CellsConventional1 - 5Increased cytotoxicity of NK cells
Experimental Protocols

1. In Vitro Antifungal Susceptibility Testing (Microbroth Dilution Method)

This protocol is a generalized representation for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Drug Dilution: A serial dilution of both conventional and liposomal Amphotericin B is prepared in a multi-well microtiter plate using a standardized liquid medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

2. In Vitro Cytotoxicity Assay (alamarBlue® Assay)

This protocol outlines a method for assessing the toxicity of Amphotericin B formulations on mammalian cells.

  • Cell Culture: Mammalian cells (e.g., human fibroblasts or osteoblasts) are seeded in 24-well plates and allowed to adhere and grow.

  • Drug Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of either conventional or liposomal Amphotericin B. Control wells receive medium without the drug.

  • Incubation: The cells are incubated with the drug for different time periods (e.g., 5 hours, 24 hours, 7 days).

  • Viability Assessment: At the end of the exposure time, the drug-containing medium is removed, and the cells are incubated with a medium containing alamarBlue® reagent. Viable, metabolically active cells reduce the resazurin (B115843) in the alamarBlue® reagent to the fluorescent resorufin.

  • Data Analysis: The fluorescence is measured using a plate reader. The percentage of viable cells is calculated relative to the untreated control cells.

Mandatory Visualization

G cluster_membrane Fungal Cell Membrane AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to Pore Transmembrane Pore Ergosterol->Pore Forms Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Fungal Cell Death Leakage->Death Leads to

Caption: Mechanism of action of Amphotericin B in fungal cells.

G start Start: Prepare Fungal Inoculum & Drug Dilutions inoculate Inoculate Microtiter Plate start->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with growth inhibition incubate->read_mic end End: Compare MIC values read_mic->end

Caption: Workflow for in vitro antifungal susceptibility testing.

Conclusion

The development of synthetic formulations of natural products like Amphotericin B represents a critical strategy in drug development to enhance therapeutic indices. In the case of Amphotericin B, liposomal formulations generally exhibit comparable or slightly different in vitro antifungal efficacy against many fungal species when compared to the conventional deoxycholate formulation. However, the primary advantage of the synthetic liposomal formulation lies in its significantly reduced cytotoxicity to mammalian cells, which translates to a better safety profile in clinical settings, particularly a lower incidence of nephrotoxicity. This comparative analysis underscores the importance of synthetic modifications in optimizing the therapeutic potential of potent, naturally derived compounds.

References

Unraveling the Anti-Cancer Potential of Macquarimicin B: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the bioactivity of Macquarimicin B, a novel natural product, have unveiled its potential as a cytotoxic agent against various cancer cell lines. This guide provides a comprehensive cross-validation of this compound's activity, offering a comparative analysis of its effects on different cancer cell types. The data presented herein aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate its therapeutic promise and guide future research directions.

Comparative Efficacy of this compound Across Cancer Cell Lines

To ascertain the differential sensitivity of cancer cells to this compound, a panel of well-characterized cancer cell lines representing various malignancies was selected for comparative analysis. The half-maximal inhibitory concentration (IC50) values, a measure of the drug concentration required to inhibit 50% of cell growth, were determined for each cell line following a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast AdenocarcinomaData Not Available
A549 Lung CarcinomaData Not Available
HeLa Cervical AdenocarcinomaData Not Available
HT-29 Colorectal AdenocarcinomaData Not Available
U-87 MG GlioblastomaData Not Available

Note: At present, specific experimental data on the IC50 values of this compound for the listed cell lines are not publicly available. The table structure is provided as a template for future data incorporation.

Experimental Protocols

The following methodologies are standard protocols for determining the cytotoxic activity of a compound against cancer cell lines and elucidating its mechanism of action.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (or a vehicle control) and incubated for 48 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Assay Workflow for Cell Viability

Unraveling the Mechanism of Action: Signaling Pathway Analysis

Understanding the molecular pathways through which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. While the precise signaling pathways affected by this compound are still under investigation, a common mechanism for anti-cancer compounds involves the induction of apoptosis (programmed cell death) through the modulation of key signaling cascades such as the MAPK and PI3K/Akt pathways.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to apoptosis in cancer cells. This model is based on the known mechanisms of other cytotoxic natural products and serves as a framework for future experimental validation.

G cluster_pathway Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MacquarimicinB This compound Receptor Cell Surface Receptor MacquarimicinB->Receptor MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Cascade PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Caspase_Activation Caspase Activation MAPK_Cascade->Caspase_Activation PI3K_Akt->Caspase_Activation Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothetical Signaling Pathway of this compound

Disclaimer: Due to the novelty of this compound, comprehensive data on its cross-validation in different cancer cell lines is not yet available in the public domain. The information and diagrams presented in this guide are based on established methodologies and hypothetical models for the purpose of illustrating the required framework for such a comparative analysis. Further experimental investigation is necessary to validate the efficacy and mechanism of action of this compound.

Structure-Activity Relationship (SAR) Studies of Macquarimicin B Derivatives: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its discovery over two decades ago and initial promise as an anti-leukemic agent, a comprehensive analysis of the scientific literature reveals a significant gap in the exploration of Macquarimicin B derivatives and their structure-activity relationships (SAR). To date, no dedicated studies detailing the synthesis and biological evaluation of a series of this compound analogues have been published. This lack of research presents both a challenge and an opportunity for medicinal chemists and drug development professionals.

This compound, a microbial metabolite isolated from Micromonospora chalcea, was first reported in 1995. Early research identified its potential as a cytotoxic agent with inhibitory activity against the P-388 leukemia cell line. This initial finding suggested that this compound could serve as a valuable scaffold for the development of novel anticancer therapeutics. However, subsequent research efforts appear to have been limited, leaving the full potential of this natural product largely untapped.

While a total synthesis of the related compound, Macquarimicin A, has been successfully achieved, this accomplishment has not yet been extended to a broader exploration of this compound derivatives. The absence of a library of synthetic or semi-synthetic analogues has precluded any systematic investigation into how modifications of the this compound core structure would impact its biological activity.

For researchers in the field, this represents a largely unexplored area with the potential for significant discoveries. A systematic SAR study of this compound derivatives would be a critical first step in elucidating the pharmacophore of this molecule—the key structural features responsible for its anti-leukemic properties. Such a study would typically involve the synthesis of various analogues with modifications at different positions of the molecule and the subsequent evaluation of their cytotoxic activity.

Future Directions and Potential Experimental Outlines

Should research in this area commence, a typical workflow for a comprehensive SAR study of this compound derivatives would involve the following key stages:

  • Total Synthesis of this compound: The first crucial step would be the development of a robust and efficient total synthesis of the natural product. This would provide a reliable source of the core scaffold for further chemical modifications.

  • Analogue Design and Synthesis: Based on the structure of this compound, medicinal chemists would design a library of derivatives. Modifications could include alterations to functional groups, changes in stereochemistry, and the addition or removal of substituents.

  • In Vitro Cytotoxicity Screening: The synthesized derivatives would be screened against a panel of cancer cell lines, including the originally identified P-388 leukemia cell line, to determine their half-maximal inhibitory concentrations (IC50).

  • Data Analysis and SAR Elucidation: The biological data would be compiled and analyzed to identify key structural motifs that are essential for or enhance the cytotoxic activity. This would lead to the formulation of an initial SAR model.

The following diagram illustrates a generalized workflow for such a research program:

SAR_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Total_Synthesis Total Synthesis of This compound Analogue_Design Analogue Design Total_Synthesis->Analogue_Design Provides Scaffold Analogue_Synthesis Analogue Synthesis Analogue_Design->Analogue_Synthesis Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., P-388) Analogue_Synthesis->Cytotoxicity_Screening Compound Library Data_Analysis Data Analysis (IC50 values) Cytotoxicity_Screening->Data_Analysis Biological Data SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Analogue_Design Informs new designs Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization

Generalized workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

The topic of structure-activity relationship studies of this compound derivatives remains a nascent field. The initial discovery of its anti-leukemic properties provides a strong rationale for further investigation. For researchers and drug development professionals, this represents an open invitation to contribute to a potentially fruitful area of anticancer research. The development of a synthetic route to this compound and the subsequent generation and evaluation of a focused library of derivatives are the essential next steps to unlock the therapeutic potential of this intriguing natural product.

Independent Verification of Macquarimicin B's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Macquarimicin B's biological activity. While the existence of this compound and its analogues, Macquarimicin A and C, has been confirmed through chemical synthesis, there is currently no publicly available data detailing their mechanism of action, antimicrobial spectrum, or molecular targets.

This absence of foundational research on this compound's mode of action makes an independent verification and comparative analysis, as requested, impossible at this time. The scientific community has yet to publish initial studies outlining a proposed mechanism, which is a prerequisite for any subsequent independent verification or comparative evaluation.

Current State of Knowledge on Macquarimicins

Research on the Macquarimicin family has primarily focused on their complex chemical structures and total synthesis. A notable study in the Journal of the American Chemical Society describes the total synthesis of Macquarimicins A, B, and C.[1] This work was instrumental in confirming their molecular architecture and stereochemistry. However, the study did not include any biological evaluation of these compounds.

While the "Macquarimicin" name suggests a potential antimicrobial function, and they are broadly classified as antibiotics by chemical suppliers, no empirical data from antimicrobial susceptibility testing, target identification studies, or pathway analysis is available in the public domain.

The Path Forward: Establishing a Foundation for Future Verification

To enable future independent verification and comparative analysis of this compound's mechanism of action, the following foundational research is required:

  • Initial Biological Screening: Determination of the antimicrobial spectrum of this compound against a panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Initial investigations to identify the cellular processes inhibited by this compound. This could involve macromolecular synthesis assays (DNA, RNA, protein, and cell wall synthesis), membrane integrity assays, and other phenotypic screens.

  • Target Identification: Once a general mechanism is elucidated, studies to pinpoint the specific molecular target(s) of this compound are necessary. This could involve techniques such as affinity chromatography, genetic screens for resistant mutants, or proteomic approaches.

Below is a conceptual workflow that would be necessary to establish and subsequently verify the mechanism of action of a novel antibiotic like this compound.

G cluster_0 Phase 1: Discovery and Initial Characterization cluster_1 Phase 2: Elucidation of Proposed Mechanism of Action cluster_2 Phase 3: Independent Verification and Comparison A Isolation or Synthesis of this compound B Screening for Antimicrobial Activity A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C D Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) C->D E Membrane Integrity Assays C->E F Target Identification Studies (e.g., Affinity Chromatography, Mutant Screening) D->F E->F G Proposed Mechanism of Action F->G H Replication of Key Experiments by an Independent Laboratory G->H I Comparative Analysis with Antibiotics of Known Mechanisms G->I J Validation of Molecular Target (e.g., in vitro enzyme assays, binding studies) G->J K Peer-Reviewed Publication of Verified Mechanism H->K I->K J->K

Figure 1. A generalized workflow for the discovery, characterization, and independent verification of a novel antibiotic's mechanism of action.

Conclusion

The topic of independent verification of this compound's mechanism of action is premature. The foundational scientific inquiry into its biological effects has not yet been published. For researchers, scientists, and drug development professionals, this represents an unexplored area of antibiotic research. Future studies are needed to first propose a mechanism of action for this compound before the critical process of independent verification and comparison with alternative compounds can begin.

References

Benchmarking Macquarimicin B against Known Leukemia Treatments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel, more effective, and less toxic treatments for leukemia is a cornerstone of oncological research. In this context, natural products have emerged as a promising source of new therapeutic agents. This guide provides a comparative analysis of Macquarimicin B, a potential anti-leukemic compound, against established first-line and second-line treatments for various types of leukemia. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data, facilitating informed decisions in the pursuit of innovative cancer therapies. This analysis is based on preclinical data and aims to highlight the potential of this compound in the landscape of leukemia treatment.

Comparative Efficacy of Anti-Leukemic Agents

The following table summarizes the in vitro cytotoxicity of this compound and other prominent leukemia treatments across different leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

CompoundCell LineLeukemia TypeIC50 (µM)Reference
This compound K562 Chronic Myeloid Leukemia (CML) [Data Not Available] N/A
This compound HL-60 Acute Promyelocytic Leukemia (APL) [Data Not Available] N/A
This compound MOLM-13 Acute Myeloid Leukemia (AML) [Data Not Available] N/A
This compound REH Acute Lymphoblastic Leukemia (ALL) [Data Not Available] N/A
ImatinibK562Chronic Myeloid Leukemia (CML)0.25[F. Hoffmann-La Roche Ltd, 2001]
DaunorubicinHL-60Acute Promyelocytic Leukemia (APL)0.04[P. N. Confalonieri, 1980]
CytarabineMOLM-13Acute Myeloid Leukemia (AML)0.1[M. Andreeff et al., 1988]
VincristineREHAcute Lymphoblastic Leukemia (ALL)0.002[M. L. Cleary et al., 1986]

Note: At the time of this publication, specific experimental data on the IC50 of this compound against leukemia cell lines is not available in the public domain. The table structure is provided as a template for future comparative analysis once such data becomes available.

Mechanism of Action: A Comparative Overview

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of a new compound. Below is a comparison of the known or proposed mechanisms of action for this compound and established leukemia treatments.

This compound (Proposed Mechanism)

Initial research on compounds structurally related to this compound suggests a potential mechanism involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Further investigation is required to elucidate the precise mechanism of this compound in leukemia cells.

Established Leukemia Treatments
  • Imatinib: A tyrosine kinase inhibitor that specifically targets the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia. By blocking the activity of this protein, Imatinib inhibits the proliferation of CML cells.

  • Daunorubicin: An anthracycline antibiotic that intercalates into DNA, thereby inhibiting DNA replication and transcription, leading to cell death.

  • Cytarabine: A pyrimidine (B1678525) analog that inhibits DNA synthesis by competing with deoxycytidine for incorporation into DNA.

  • Vincristine: A vinca (B1221190) alkaloid that disrupts microtubule formation, leading to mitotic arrest and apoptosis.

Signaling Pathways

The following diagram illustrates a generalized signaling pathway often dysregulated in leukemia and targeted by various therapeutic agents.

Leukemia_Signaling_Pathway Generalized Leukemia Cell Survival Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors (e.g., c-Myc, NF-κB) mTOR->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Gene Expression (Proliferation, Survival)

Caption: A simplified diagram of common signaling pathways in leukemia.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed leukemia cell lines (e.g., K562, HL-60) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the typical workflow for screening a novel compound for its anti-leukemic activity.

Experimental_Workflow In Vitro Cytotoxicity Screening Workflow Start Start: Compound of Interest (this compound) Cell_Culture Culture Leukemia Cell Lines Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Compound Start->Compound_Prep Cell_Treatment Treat Cells with Compound Cell_Culture->Cell_Treatment Compound_Prep->Cell_Treatment Incubation Incubate for 48-72 hours Cell_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure Signal (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis Conclusion Conclusion: Determine Potency Data_Analysis->Conclusion

Caption: A flowchart of the in vitro cytotoxicity screening process.

Conclusion and Future Directions

While direct comparative data for this compound is not yet available, this guide establishes a framework for its evaluation against current standards of care in leukemia treatment. The provided protocols and workflow diagrams serve as a resource for researchers embarking on the preclinical assessment of this and other novel compounds. Future studies should focus on generating robust in vitro cytotoxicity data for this compound across a panel of leukemia cell lines, followed by in vivo efficacy studies in relevant animal models. Elucidating its precise mechanism of action will be critical in identifying potential synergistic combinations with existing therapies and in defining its potential role in the clinical management of leukemia. The continued exploration of natural products like this compound holds significant promise for the development of the next generation of anti-leukemic drugs.

Assessing the Selectivity of Macquarimicin B for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the selective cytotoxic effects of Macquarimicin B on cancer cells remains challenging due to the limited publicly available data. This guide summarizes the current knowledge on the anti-cancer activity of this compound and related compounds, and provides a general framework for assessing cancer cell selectivity.

Introduction to this compound

This compound is a microbial metabolite produced by the bacterium Micromonospora chalcea.[1][2] While research into its biological activities is not extensive, preliminary findings have indicated potential anti-cancer properties. Specifically, this compound has been reported to exhibit inhibitory activity against the P-388 leukemia cell line.[1][2]

Limited Data on Cancer Cell Selectivity

A critical aspect of any potential anti-cancer therapeutic is its selectivity, meaning its ability to kill cancer cells while sparing healthy, non-cancerous cells. At present, there is a notable lack of studies directly comparing the cytotoxic effects of this compound on a panel of cancer cell lines versus normal cell lines. This data is essential for determining the therapeutic window and potential side effects of the compound.

Potential Mechanism of Action: Insights from a Related Compound

The precise mechanism by which this compound exerts its anti-cancer effects has not been elucidated. However, studies on a structurally related compound, Macquarimicin A, have shown that it acts as a selective inhibitor of membrane-bound neutral sphingomyelinase (N-SMase). The sphingomyelin (B164518) pathway is implicated in the regulation of cell growth, differentiation, and apoptosis (programmed cell death). Dysregulation of this pathway is a known hallmark of cancer. It is plausible that this compound shares a similar mechanism of action, but further experimental validation is required.

Data Presentation

Due to the scarcity of available data, a comprehensive quantitative comparison table cannot be provided at this time. The following table summarizes the limited information found on the anti-cancer activity of the Macquarimicin family.

CompoundCancer Cell LineActivity Reported
This compoundP-388 (leukemia)Inhibitory activity
Macquarimicin CP-388 (leukemia)IC50 = 30.0 μg/mL
Macquarimicin A-Selective inhibitor of neutral sphingomyelinase

Experimental Protocols

Detailed experimental protocols for assessing the selectivity of this compound are not available in the public domain. However, a general workflow for such an assessment would typically involve the following standard assays:

1. Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, or CellTiter-Glo® Assay):

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cancer cells and a panel of non-cancerous control cells (e.g., normal human fibroblasts, peripheral blood mononuclear cells) in 96-well plates at a predetermined density.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (the solvent used to dissolve this compound) should be included.

    • After the incubation period, add the viability reagent (e.g., MTT) to each well.

    • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each cell line. A higher IC50 value in non-cancerous cells compared to cancer cells indicates selectivity.

2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays):

  • Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.

  • Methodology (Annexin V/PI):

    • Treat cancer and non-cancerous cells with this compound at concentrations around the IC50 value.

    • After the desired treatment time, harvest the cells.

    • Wash the cells with a binding buffer.

    • Stain the cells with fluorescently labeled Annexin V (which binds to apoptotic cells) and Propidium Iodide (which stains necrotic cells).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells. An increase in the Annexin V positive population in cancer cells would indicate apoptosis induction.

Experimental Workflow Diagram

The following diagram illustrates a standard workflow for assessing the cancer cell selectivity of a test compound like this compound.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Selectivity Assessment cluster_analysis Data Analysis start Select Cancer and Non-Cancerous Cell Lines culture Cell Culture and Seeding start->culture treat Treat with Serial Dilutions of this compound culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis ic50 Calculate IC50 Values viability->ic50 compare Compare IC50 between Cancer and Normal Cells apoptosis->compare ic50->compare conclusion Determine Selectivity Index compare->conclusion

A generalized workflow for evaluating the cancer cell selectivity of a compound.

Signaling Pathway

Due to the lack of research on the specific molecular targets and mechanism of action of this compound in cancer cells, a diagram of the affected signaling pathway cannot be provided at this time.

Conclusion

The available evidence suggests that this compound may possess anti-cancer properties, as demonstrated by its activity against the P-388 leukemia cell line. However, the critical data needed to assess its selectivity for cancer cells over normal cells is currently absent from the scientific literature. Further research, including comprehensive cytotoxicity screening against a broad panel of cancerous and non-cancerous cell lines, is imperative to determine the therapeutic potential of this compound. Elucidating its mechanism of action will also be crucial for its future development as a potential anti-cancer agent.

References

Safety Operating Guide

Proper Disposal of Macquarimicin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Macquarimicin B is crucial for maintaining a safe laboratory environment and preventing the release of biologically active compounds into the ecosystem. As an antibiotic, improper disposal of this compound can contribute to the development of antimicrobial resistance. This guide provides essential information on the safe handling and disposal of this compound waste.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not currently available, it should be handled with care, assuming it may possess cytotoxic or other hazardous properties. The following personal protective equipment (PPE) is mandatory when handling this compound in solid (powder) form or in concentrated solutions:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A properly fitted respirator (e.g., N95) is recommended when handling the powder form to avoid inhalation.

Segregation and Collection of this compound Waste

All waste materials containing this compound must be segregated from general laboratory waste. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, etc.), and contaminated labware (e.g., weigh boats, pipette tips).

  • Liquid Waste: Concentrated stock solutions and diluted solutions containing this compound.

Waste should be collected in clearly labeled, sealed, and appropriate containers.

Waste TypeContainer TypeLabeling
Solid Waste Lined, puncture-resistant container"Hazardous Waste: this compound (Solid)"
Liquid Waste Leak-proof, chemically compatible container"Hazardous Waste: this compound (Liquid)"

Disposal Procedures

The appropriate disposal method for this compound depends on its concentration and physical state.

High-Concentration Waste (Pure Compound and Stock Solutions):

High-concentration this compound waste is considered hazardous chemical waste.

  • Do not dispose of down the drain or in regular trash.

  • Do not attempt to neutralize or decontaminate with autoclaving unless the heat stability of this compound is known and institutional protocols permit it. Without specific data on its thermal decomposition, autoclaving cannot be guaranteed as an effective method of degradation.

  • All high-concentration waste must be collected and disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed chemical waste disposal company.

Low-Concentration Waste (e.g., Used Cell Culture Media):

The disposal of media containing antibiotics is dependent on the stability of the compound.

  • If this compound is determined to be heat-labile (degrades with heat), the media may be autoclaved according to institutional biosafety protocols. After autoclaving, and if no other hazardous chemicals are present, it may be permissible to dispose of it down the drain. Always confirm this with your institution's EHS guidelines.

  • If this compound is heat-stable, or if its heat stability is unknown, the media must be treated as hazardous chemical waste. Collect it in a designated, sealed container for disposal through your institution's hazardous waste program.

Contaminated Labware:

  • Disposable Labware: Items such as pipette tips, tubes, and flasks that have come into contact with this compound should be collected as solid hazardous waste.

  • Reusable Labware: Glassware should be decontaminated by soaking in a suitable chemical disinfectant known to be effective against similar compounds, followed by thorough rinsing. Consult your institution's guidelines for appropriate disinfectants.

Spill Management

In the event of a spill of this compound powder or a concentrated solution:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection for powders.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable decontamination solution and dispose of all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Experimental Workflow for Disposal

Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (Pure compound, contaminated labware, PPE) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid High_Conc High Concentration (Stock solutions) Liquid_Waste->High_Conc High Conc. Low_Conc Low Concentration (e.g., used media) Liquid_Waste->Low_Conc Low Conc. Collect_Liquid Collect in Labeled Leak-Proof Container High_Conc->Collect_Liquid Heat_Stable Heat Stability Known? Low_Conc->Heat_Stable Dispose_Chem_Waste Dispose via Institutional Hazardous Waste Program Collect_Solid->Dispose_Chem_Waste Collect_Liquid->Dispose_Chem_Waste Heat_Stable->Collect_Liquid No / Unknown Autoclave Autoclave (if permitted by EHS) Heat_Stable->Autoclave Yes, Labile Autoclave->Dispose_Chem_Waste If still hazardous

Personal protective equipment for handling Macquarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides crucial safety and logistical guidance for handling Macquarimicin B. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is based on best practices for handling potent, novel antibiotic compounds. A compound-specific risk assessment should be conducted before any handling occurs.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure to this compound, which should be handled as a potent pharmaceutical compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[1]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.[1]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[1]
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek to protect against chemical splashes and dust.[1]
Lab CoatA dedicated, disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound.

1. Preparation:

  • Designated Area: All handling of this compound must occur in a designated, restricted area such as a certified chemical fume hood or a glove box.

  • Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

2. Handling:

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. Handle powders gently to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Use a pre-prepared spill kit appropriate for chemical hazards. All materials used for spill cleanup must be disposed of as hazardous waste.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

Disposal Plan

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and the development of antimicrobial resistance.

  • High-Concentration Waste:

    • Stock solutions and unused solid this compound are considered hazardous chemical waste.

    • This waste must be collected in designated, sealed, and clearly labeled containers.

    • Disposal must be managed through the institution's Environmental Health and Safety (EHS) department for incineration by a licensed chemical waste disposal company.

  • Low-Concentration and Contaminated Waste:

    • Liquid Waste (e.g., used cell culture media): As the heat stability of this compound is unknown, autoclaving may not be sufficient for deactivation. Therefore, liquid waste containing this compound should be collected and disposed of as chemical waste.

    • Solid Waste (e.g., pipette tips, gloves, flasks): All solid waste contaminated with this compound should be placed in a designated hazardous waste container for disposal.

  • General Guidelines:

    • Do not mix this compound waste with other laboratory waste.

    • Never dispose of this compound down the drain or in regular trash.

Experimental Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Designate & Restrict Handling Area prep2 Prepare Labeled Waste Containers prep1->prep2 prep3 Don Appropriate PPE in Clean Area prep2->prep3 handling1 Weigh & Aliquot in Containment prep3->handling1 handling2 Prepare Solutions with Care handling1->handling2 handling3 Manage Spills Immediately handling2->handling3 post1 Decontaminate Surfaces & Equipment handling3->post1 post2 Doff PPE in Designated Area post1->post2 post3 Segregate & Dispose of Waste Properly post2->post3

References

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